molecular formula C26H23N7O2 B12373005 Acalabrutinib-d3

Acalabrutinib-d3

Cat. No.: B12373005
M. Wt: 468.5 g/mol
InChI Key: WDENQIQQYWYTPO-COJYBMMNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acalabrutinib-d3 is a useful research compound. Its molecular formula is C26H23N7O2 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23N7O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i1D3

InChI Key

WDENQIQQYWYTPO-COJYBMMNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Canonical SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Origin of Product

United States

Foundational & Exploratory

Isotopic Purity of Acalabrutinib-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Acalabrutinib-d3, the deuterated analog of Acalabrutinib. This compound is a critical tool for researchers, often employed as an internal standard in pharmacokinetic and metabolic studies due to its mass shift from the parent compound. This document outlines the typical isotopic purity, the methodologies for its determination, and the biochemical context of Acalabrutinib's mechanism of action.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of molecules containing the desired number of deuterium (B1214612) atoms. While the exact isotopic purity can vary between manufacturing batches, research-grade deuterated compounds are synthesized to achieve high levels of deuterium incorporation. For this compound, which has three deuterium atoms, the expected isotopic purity is typically greater than 98 atom % D.

ParameterTypical SpecificationMethod of DeterminationChemical FormulaMolecular Weight
Chemical Purity≥98%High-Performance Liquid Chromatography (HPLC)C₂₆H₂₀D₃N₇O₂[1][2]468.53 g/mol [1]
Isotopic Purity≥98 atom % DHigh-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These techniques provide quantitative data on the distribution of isotopic species (isotopologues).

Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment of deuterium in this compound by measuring the relative abundance of molecular ions corresponding to the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. This stock is then further diluted to a working concentration appropriate for the mass spectrometer being used (typically in the ng/mL to low µg/mL range).

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.[6][7]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion, [M+H]⁺.

    • Chromatography: While direct infusion can be used, coupling the mass spectrometer with a Liquid Chromatography (LC) system (LC-MS) is preferred to separate the analyte from any potential impurities.[8][9]

    • Mass Analysis: The instrument is calibrated and set to a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

  • Data Acquisition and Analysis:

    • The mass spectrum is acquired over the expected m/z range for this compound and its isotopologues.

    • The integrated peak areas or intensities for the [M+H]⁺ ions of the d0, d1, d2, and d3 species are determined.

    • The isotopic purity is calculated based on the relative abundance of these peaks. Corrections for the natural isotopic abundance of other atoms in the molecule (e.g., ¹³C) are applied for a more accurate determination.[6]

Protocol 2: Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the level of deuteration and confirm the position of the deuterium labels using ¹H (proton) and ²H (deuterium) NMR.

Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable, non-deuterated solvent. A known amount of an internal standard is often added for quantitative analysis (qNMR).

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer is used.

    • ¹H NMR: In a highly deuterated compound, the signals from the remaining protons will be significantly reduced. By comparing the integral of a residual proton signal to the integral of a known internal standard, the overall isotopic enrichment can be calculated.[4]

    • ²H NMR: Deuterium NMR can be used to directly observe the signals from the deuterium atoms.[5][10] The chemical shifts in the ²H spectrum are very similar to those in the ¹H spectrum, allowing for the confirmation of the deuterium labeling positions.[5] The integral of the deuterium signals can be used for quantification.

  • Data Acquisition and Analysis:

    • Both ¹H and ²H NMR spectra are acquired under quantitative conditions (e.g., with sufficient relaxation delays).

    • The peak integrals are carefully measured.

    • The isotopic purity is determined by comparing the integrals of the relevant signals from the sample and the internal standard (for ¹H qNMR) or by analyzing the relative integrals in the ²H spectrum.

Visualizations

Acalabrutinib Mechanism of Action

Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK).[11][12] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[12][13] This action blocks the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[11][14] By disrupting this pathway, Acalabrutinib inhibits the growth of malignant B-cells.[13][15]

Acalabrutinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ release / PKC activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, AKT) Ca_PKC->Downstream Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation

Acalabrutinib's inhibition of the BTK signaling pathway.
Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Prepare this compound Solution LC LC Separation Prep->LC ESI Electrospray Ionization (ESI) LC->ESI HRMS High-Resolution Mass Spectrometry ESI->HRMS Extract Extract Ion Chromatograms (EICs) HRMS->Extract Integrate Integrate Peak Areas (d0, d1, d2, d3) Extract->Integrate Calculate Calculate Isotopic Purity Integrate->Calculate Result Final Purity Value Calculate->Result

Workflow for isotopic purity determination via LC-MS.

References

Acalabrutinib-d3: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Acalabrutinib-d3, a deuterated isotopologue of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details a proposed synthetic route, purification methods, and characterization techniques, offering valuable insights for researchers in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in analytical assays.

Introduction

Acalabrutinib is a second-generation BTK inhibitor that plays a crucial role in the treatment of various B-cell malignancies.[1] It covalently binds to the cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, and survival.[3] The deuterated version, this compound, serves as an invaluable tool in clinical and preclinical research, primarily as an internal standard for mass spectrometry-based quantification of Acalabrutinib in biological matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Proposed Synthesis of this compound

Synthesis of 2-Butynoic Acid-d3

The synthesis of 2-butynoic acid-d3 can be adapted from known methods for preparing 2-butynoic acid.[4] A common approach involves the carboxylation of propyne (B1212725).[4] To introduce the deuterium label, deuterated propyne (propyne-d3) would be the required starting material.

Experimental Protocol: Proposed Synthesis of 2-Butynoic Acid-d3

  • Deprotonation of Propyne-d3: Propyne-d3 gas is bubbled through a solution of a strong base, such as n-butyllithium or sodium amide, in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (-78 °C to 0 °C) to form the corresponding acetylide.

  • Carboxylation: The resulting acetylide solution is then treated with an excess of dried carbon dioxide (from dry ice or a cylinder) to introduce the carboxylic acid functionality.

  • Acidification and Extraction: The reaction mixture is quenched with water and then acidified with a mineral acid (e.g., hydrochloric acid). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 2-butynoic acid-d3. Further purification can be achieved by recrystallization or distillation.

Final Assembly of this compound

The final step in the synthesis of this compound involves the coupling of 2-butynoic acid-d3 with the amine precursor, 4-(8-amino-3-((S)-pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.

Experimental Protocol: Proposed Synthesis of this compound

  • Activation of 2-Butynoic Acid-d3: 2-Butynoic acid-d3 is activated using a suitable coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Coupling Reaction: The activated 2-butynoic acid-d3 is then added to a solution of 4-(8-amino-3-((S)-pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide in the same solvent. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude this compound is then purified using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended:

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the degree of deuterium incorporation.

ParameterExpected Value
Molecular Formula C₂₆H₂₀D₃N₇O₂
Monoisotopic Mass 468.2165 g/mol
Average Mass 468.53 g/mol
Observed [M+H]⁺ ~469.2238 m/z

Table 1: Expected Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium label.

  • ¹H NMR: The proton NMR spectrum is expected to be very similar to that of Acalabrutinib, with the notable absence of the signal corresponding to the methyl protons of the but-2-ynoyl group.

  • ¹³C NMR: The carbon NMR spectrum will also be similar to the unlabeled compound, though the signal for the deuterated methyl carbon may be a triplet (due to C-D coupling) and shifted slightly upfield.

  • ²H NMR: The deuterium NMR spectrum should show a single resonance corresponding to the deuterium atoms on the methyl group.

TechniqueExpected Observations
¹H NMR Absence of the singlet around δ 1.9-2.0 ppm corresponding to the -CH₃ group of the but-2-ynoyl moiety. Other proton signals should be consistent with the Acalabrutinib structure.
¹³C NMR The signal for the deuterated methyl carbon (-CD₃) is expected to appear as a triplet with a reduced intensity compared to the corresponding -CH₃ signal in Acalabrutinib.
²H NMR A single resonance peak confirming the presence and chemical environment of the deuterium atoms.

Table 2: Expected NMR Spectroscopy Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

ParameterTypical ConditionsExpected Result
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)A single major peak
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acidPurity >98%
Flow Rate 1.0 mL/min-
Detection UV at ~254 nm-
Retention Time Similar to unlabeled Acalabrutinib-

Table 3: Typical HPLC Method Parameters for Purity Analysis.

Biological Context: Mechanism of Action

Acalabrutinib, and by extension this compound, targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB.[5] This pathway is crucial for the proliferation, survival, and differentiation of B-cells.[3] In malignant B-cells, this pathway is often constitutively active. By irreversibly inhibiting BTK, Acalabrutinib effectively blocks these downstream signals, leading to apoptosis and inhibition of tumor growth.[2]

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activates BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation, Survival, Adhesion NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits

Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.

Proposed Synthesis Workflow for this compound

Synthesis_Workflow Propyne_d3 Propyne-d3 Carboxylation Carboxylation Propyne_d3->Carboxylation Butynoic_Acid_d3 2-Butynoic Acid-d3 Carboxylation->Butynoic_Acid_d3 Coupling Amide Coupling Butynoic_Acid_d3->Coupling Amine_Precursor Amine Precursor Amine_Precursor->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Purification (HPLC) Crude_Product->Purification Final_Product This compound Purification->Final_Product

References

Acalabrutinib-d3: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib-d3 is the deuterated analogue of Acalabrutinib, a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Acalabrutinib covalently binds to the Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. This mechanism of action makes it a crucial therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The incorporation of deuterium (B1214612) in place of hydrogen atoms can offer advantages in drug development, such as improved metabolic stability and pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Detailed physicochemical data for this compound is not extensively available in public literature, with much of the characterization referencing the non-deuterated form, Acalabrutinib. The following tables summarize the available information.

Identifier Value Source
IUPAC Name 4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide[4]
Molecular Formula C₂₆H₂₀D₃N₇O₂[1]
Molecular Weight 468.53 g/mol [1]
CAS Number Not consistently available; Parent (Acalabrutinib): 1420477-60-6[5][6]
Appearance Crystalline solid[5]
Property Value (for Acalabrutinib) Source
Melting Point >133°C (decomposition)[7]
Boiling Point Data not available
Solubility DMSO: ~25 mg/mLEthanol: ~15 mg/mLWater (pH < 3): Freely solubleWater (pH > 6): Practically insoluble1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL[5]
pKa 3.5 and 5.8[8]

Stability and Storage

Comprehensive stability studies specifically for this compound are not widely published. However, forced degradation studies on the parent compound, Acalabrutinib, provide valuable insights into its potential degradation pathways.

Recommended Storage:

  • Solid Form: Store at room temperature in the original container, protected from light and moisture.[4] Some suppliers recommend storage at +4°C.

  • In Solution (e.g., DMSO): Can be stored at -20°C for up to 3 months.[7] Aqueous solutions are not recommended for storage for more than one day.[5]

Degradation Profile (of Acalabrutinib): Forced degradation studies on Acalabrutinib have shown it to be susceptible to degradation under the following conditions:

  • Acidic Conditions: Significant degradation observed.

  • Alkaline Conditions: Significant degradation observed.

  • Oxidative Conditions: Susceptible to degradation.

  • Neutral (Aqueous), Thermal, and Photolytic Conditions: Relatively stable.

Signaling Pathway

Acalabrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, Acalabrutinib effectively disrupts these downstream signaling events, leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Acalabrutinib This compound Acalabrutinib->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival

Caption: this compound inhibits BTK, a critical kinase in the B-cell receptor signaling pathway.

Experimental Protocols

The following are representative experimental protocols for the analysis of Acalabrutinib, which can be adapted for this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

This method is suitable for determining the purity of this compound and for quantifying its concentration in bulk material or formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.1% potassium dihydrogen orthophosphate) and acetonitrile (e.g., in a 70:30 v/v ratio). The pH of the aqueous phase should be adjusted as needed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 294 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 12.5-75 µg/mL).

  • Sample Solution: Prepare the test sample at a concentration within the calibration range using the same diluent.

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time and peak area are used for identification and quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve Dissolve in Diluent Standard->Dissolve Sample Prepare Test Sample Sample->Dissolve Dilute Create Working Solutions Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (294 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: General workflow for the RP-HPLC analysis of this compound.

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Methodology:

  • Acid Degradation: To 1 mL of an this compound stock solution, add 1 mL of 2N HCl. Heat the solution at 60°C for 30 minutes. Cool and neutralize the solution before analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Heat at 60°C for 30 minutes. Cool before analysis.

  • Thermal Degradation: Keep the solid this compound in an oven at 105°C for 6 hours. Dissolve the stressed sample in a suitable diluent for analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (200 Watt hours/m²) for 7 days.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described above) to separate the parent drug from any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

Conclusion

This compound, as a deuterated standard, is a critical tool for the accurate quantification of Acalabrutinib in biological matrices and for metabolic studies. While specific physicochemical data for this compound is limited, the information available for the non-deuterated parent compound provides a strong foundation for its handling, storage, and analysis. The provided experimental protocols can be adapted to suit specific research needs. Further studies are warranted to fully characterize the unique properties and stability profile of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Deuterated Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of B-cell malignancies.[1][2][3] Its mechanism of action centers on the irreversible covalent inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5] This guide provides a detailed overview of this mechanism, the underlying pharmacology of acalabrutinib, and explores the scientific principles and potential benefits of deuteration as a strategy to optimize its pharmacokinetic profile. While specific clinical or preclinical data on a deuterated version of acalabrutinib are not extensively available in the public domain, this document will extrapolate the likely mechanistic and pharmacokinetic consequences of such a modification based on established principles of medicinal chemistry.

Introduction to Acalabrutinib and Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec kinase family, which plays an essential role in the development, activation, proliferation, and survival of B-lymphocytes.[5] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR signaling pathway is constitutively active, driving malignant cell growth and survival.[6] Acalabrutinib (formerly ACP-196) was developed as a more selective BTK inhibitor than the first-in-class drug, ibrutinib, to improve tolerability by minimizing off-target effects.[1][7]

Core Mechanism of Action of Acalabrutinib

Acalabrutinib's primary mechanism involves its function as a selective and irreversible antagonist of BTK.[4]

  • Covalent Binding: Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[4] This irreversible binding permanently inactivates the kinase.

  • BCR Pathway Inhibition: By inactivating BTK, acalabrutinib effectively blocks the downstream signaling cascade initiated by the B-cell receptor.[5] This disruption inhibits the activation of crucial pathways necessary for B-cell proliferation, trafficking, and adhesion.[4][5]

  • Induction of Apoptosis: The blockade of hyperactive BCR signaling in malignant B-cells leads to the inhibition of pro-survival signals, ultimately triggering programmed cell death (apoptosis) and reducing the tumor burden.[6]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the inhibitory action of Acalabrutinib.

BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival & Adhesion Downstream->Proliferation Acalabrutinib Acalabrutinib Inhibition Acalabrutinib->Inhibition Inhibition->BTK Irreversible Inhibition (Cys481)

Caption: Acalabrutinib's inhibition of the BCR signaling pathway.

Pharmacokinetics and Metabolism of Acalabrutinib

Understanding the pharmacokinetic profile of acalabrutinib is essential for appreciating the rationale behind deuteration. Acalabrutinib is metabolized primarily in the liver by cytochrome P450 3A4 (CYP3A4) enzymes.[4][8]

This metabolism results in the formation of a major active metabolite, ACP-5862 . While the plasma exposure of ACP-5862 is approximately 2- to 3-fold higher than that of the parent drug, its potency for BTK inhibition is about 50% lower.[4][8] Both acalabrutinib and ACP-5862 contribute to the overall therapeutic effect.

ParameterAcalabrutinibACP-5862 (Active Metabolite)
Primary Metabolism CYP3A4, Glutathione Conjugation, Amide Hydrolysis-
Time to Peak (Tmax) ~0.9 hours~1.6 hours
Half-Life (t½) ~1.0 hour~6.9 hours
Relative Potency 1x~0.5x
Relative Exposure (AUC) 1x2-3x

Table 1: Summary of Pharmacokinetic Parameters for Acalabrutinib and its major active metabolite, ACP-5862. Data compiled from publicly available resources.[4]

The Principle of Deuteration: The "Kinetic Isotope Effect"

Deuteration is a medicinal chemistry strategy that involves the selective replacement of one or more hydrogen atoms (¹H) in a drug molecule with its heavier, stable isotope, deuterium (B1214612) (²H or D). This modification does not typically alter the drug's shape or its ability to bind to its target. However, it can significantly impact its metabolic stability.

The core principle is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H).[9] Many metabolic processes, particularly those mediated by CYP enzymes, involve the breaking of a C-H bond. Because the C-D bond is harder to break, this metabolic step can be slowed down.

Caption: The Kinetic Isotope Effect on drug metabolism.

Hypothetical Mechanism of Action and Benefits of a Deuterated Acalabrutinib

While a specific deuterated acalabrutinib is not currently in widespread clinical development, we can hypothesize its mechanism and benefits based on the parent molecule's properties. The primary goal of deuterating acalabrutinib would be to slow its rate of CYP3A4-mediated metabolism.

Potential Deuteration Sites and Expected Outcomes: The most logical sites for deuteration would be the positions on the acalabrutinib molecule that are most susceptible to CYP3A4 oxidation. By replacing hydrogens at these "soft spots" with deuterium, the following pharmacokinetic enhancements could be achieved:

  • Increased Half-Life and Exposure: Slower metabolism would lead to a longer elimination half-life and increased area-under-the-curve (AUC), meaning the drug remains at therapeutic concentrations in the body for longer.

  • Reduced Dosing Frequency: An extended half-life could potentially allow for once-daily dosing instead of the current twice-daily regimen, improving patient convenience and adherence.

  • Lower Peak-to-Trough Fluctuation: Slower clearance could lead to more stable plasma concentrations, potentially reducing concentration-dependent side effects.

  • Altered Metabolite Profile: Deuteration could decrease the formation rate of the ACP-5862 metabolite. Depending on the clinical contribution of this metabolite, this could either sharpen the drug's activity profile or require dose adjustments.

The fundamental target and mechanism of action—covalent inhibition of BTK at Cys481—would remain unchanged. The modification is purely pharmacokinetic in nature and not pharmacodynamic.

Experimental Protocols for Characterization

Should a deuterated acalabrutinib be developed, its characterization would involve a series of standard in vitro and in vivo experiments to confirm its properties and compare them to the non-deuterated parent drug.

In Vitro BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of deuterated acalabrutinib against BTK and compare it to acalabrutinib. Methodology:

  • Enzyme and Substrate Preparation: Recombinant human BTK enzyme is prepared in a kinase buffer. A fluorescently labeled peptide substrate for BTK is also prepared.

  • Compound Dilution: A serial dilution of deuterated acalabrutinib and standard acalabrutinib is prepared in DMSO and then diluted in the assay buffer.

  • Kinase Reaction: The BTK enzyme is incubated with the various concentrations of the test compounds for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Detection: The reaction is allowed to proceed for a set time, after which a stop solution is added. The degree of substrate phosphorylation is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of deuterated acalabrutinib in human liver microsomes and compare it to acalabrutinib. Methodology:

  • System Preparation: Human liver microsomes (HLMs) are thawed and suspended in a phosphate (B84403) buffer.

  • Compound Incubation: Deuterated acalabrutinib and standard acalabrutinib are added to the HLM suspension at a fixed concentration (e.g., 1 µM).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are removed from the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent drug.

  • Data Analysis: The natural log of the percentage of the parent drug remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

cluster_0 In Vitro BTK IC50 Assay cluster_1 Metabolic Stability Assay A1 Prepare Recombinant BTK Enzyme A3 Incubate Enzyme with Compounds A1->A3 A2 Serially Dilute Test Compounds A2->A3 A4 Add ATP and Fluorescent Substrate A3->A4 A5 Measure Fluorescence (Phosphorylation) A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare Human Liver Microsomes B2 Add Test Compound B1->B2 B3 Initiate with NADPH B2->B3 B4 Sample at Time Points (0, 5, 15, 30 min) B3->B4 B5 Quench & Analyze by LC-MS/MS B4->B5 B6 Calculate In Vitro t½ B5->B6

Caption: Experimental workflows for compound characterization.

Conclusion

Acalabrutinib is a potent and highly selective BTK inhibitor that functions by irreversibly binding to Cys481 in the BTK active site, thereby shutting down the pro-survival BCR signaling pathway in malignant B-cells. The strategic application of deuterium substitution represents a validated and promising approach to enhance the pharmacokinetic properties of proven therapeutic agents. A deuterated version of acalabrutinib, by leveraging the kinetic isotope effect to slow CYP3A4-mediated metabolism, could theoretically offer an improved clinical profile with a longer half-life, potential for less frequent dosing, and a more stable exposure profile. While the core mechanism of BTK inhibition would be unchanged, these pharmacokinetic improvements could translate into significant benefits for patient treatment regimens. Further preclinical and clinical development would be required to formally establish the therapeutic profile of such a compound.

References

Acalabrutinib-d3 supplier and certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acalabrutinib-d3, a deuterated analog of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as a stable isotope-labeled internal standard for bioanalytical studies or as a research tool in its own right. We will cover the sourcing of this critical reagent, the interpretation of its Certificate of Analysis (CoA), and relevant experimental protocols.

Sourcing this compound: Supplier Overview

This compound is available from several specialized chemical suppliers who provide reference standards and research chemicals. When selecting a supplier, it is crucial to consider factors such as product purity, availability of a comprehensive Certificate of Analysis, and the supplier's quality management system. The following are some of the suppliers for this compound:

  • Clinivex : A supplier of various reference standards, including this compound, intended strictly for laboratory and research and development purposes.[1] They emphasize proper storage and handling of their products and provide a Certificate of Analysis.[1]

  • Molsyns Research : A manufacturer and exporter of this compound.[2]

  • MedchemExpress : Provides this compound, also referred to as ACP-196-d3, as a stable isotope for research use.[3][4] They specify that the product is the deuterated form of Acalabrutinib and is not for sale to patients.[3][4]

  • Qmx Laboratories : Offers this compound in a neat form.[5]

  • LGC Standards : A supplier of pharmaceutical analytical testing reference standards, including this compound.[6]

Understanding the Certificate of Analysis

The Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of this compound. Researchers should meticulously review the CoA to ensure the material is suitable for their intended application. While a specific CoA for this compound was not found, a CoA for the parent compound, Acalabrutinib, from Selleck Chemicals provides a representative example of the data to expect.[7]

Table 1: Key Quantitative Data on a Typical this compound Certificate of Analysis

ParameterTypical SpecificationAnalytical MethodPurpose
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MSConfirms the chemical structure of the compound, including the position of the deuterium (B1214612) labels.
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound in the sample, identifying any impurities.
Mass (by MS) Consistent with the calculated molecular weightMass Spectrometry (MS)Confirms the molecular weight of the deuterated compound.
Deuterium Incorporation ≥99%Mass Spectrometry (MS)Determines the percentage of molecules that contain the deuterium labels.
Residual Solvents Conforms to USP <467>Gas Chromatography (GC)Identifies and quantifies any residual solvents from the manufacturing process.
Water Content ≤0.5%Karl Fischer TitrationMeasures the amount of water present in the material.
Appearance White to off-white solidVisual InspectionDescribes the physical state and color of the compound.

Experimental Protocols

Quality Control and Purity Assessment of this compound

This protocol outlines a general procedure for verifying the identity and purity of a supplied batch of this compound.

a. Materials and Equipment:

  • This compound sample

  • HPLC-grade acetonitrile (B52724), water, and formic acid

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Mass spectrometer (e.g., LC-MS/MS)

  • NMR spectrometer

b. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

    • Perform serial dilutions as required for each analytical technique.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of Acalabrutinib (typically around 254 nm).

    • Analysis: Inject the prepared sample and analyze the chromatogram for the main peak's retention time and area. Calculate the purity based on the relative peak areas.

  • Mass Spectrometry Analysis:

    • Infuse the prepared sample solution directly into the mass spectrometer or analyze the eluent from the HPLC.

    • Acquire the mass spectrum in positive ion mode.

    • Analysis: Verify the presence of the expected molecular ion peak corresponding to the mass of this compound. Analyze the isotopic distribution to confirm the level of deuterium incorporation.

  • NMR Spectroscopy Analysis:

    • Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Compare the obtained spectra with a reference spectrum of Acalabrutinib to confirm the structure and the absence of significant proton signals at the deuterated positions.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of this compound.

Supplier_Selection_Workflow start Start: Need for This compound identify_suppliers Identify Potential Suppliers start->identify_suppliers request_coa Request Certificate of Analysis (CoA) identify_suppliers->request_coa review_coa Review CoA for Key Specifications request_coa->review_coa compare_suppliers Compare Suppliers: - Purity - Price - Availability review_coa->compare_suppliers select_supplier Select and Procure from Qualified Supplier compare_suppliers->select_supplier end End: Receive and Verify Material select_supplier->end

Caption: Workflow for Selecting a Qualified this compound Supplier.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Irreversible Inhibition Downstream Downstream Signaling: - NF-κB - MAPK - PI3K/AKT PLCg2->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

References

The Kinetic Isotope Effect of Acalabrutinib-d3 in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Acalabrutinib (B560132) and explores the theoretical application and experimental considerations of the kinetic isotope effect (KIE) with Acalabrutinib-d3. While direct comparative studies on this compound are not publicly available, this document synthesizes known metabolic data and established methodologies to offer a detailed framework for researchers investigating the impact of deuteration on Acalabrutinib's metabolism.

Introduction to Acalabrutinib and its Metabolism

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. It is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Acalabrutinib and its major active metabolite, ACP-5862, form a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity[1][2].

The metabolism of Acalabrutinib is rapid and primarily occurs in the liver, mediated by cytochrome P450 3A4 (CYP3A4) enzymes[2][3]. The primary metabolic pathway involves the oxidation of the pyrrolidine (B122466) ring, which leads to the formation of the active metabolite ACP-5862[1][3]. This metabolite has approximately 50% of the potency of Acalabrutinib but exhibits a longer half-life[1][2]. Due to the significant role of CYP3A4 in its clearance, co-administration of Acalabrutinib with strong CYP3A4 inhibitors or inducers can lead to clinically significant drug-drug interactions.

The Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in a reactant with one of its heavier isotopes. In drug metabolism, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) at a site of metabolic attack can slow down the rate of bond cleavage by metabolic enzymes, such as cytochrome P450s. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.

By strategically placing deuterium at a known site of metabolism, the metabolic rate can be reduced, potentially leading to:

  • Increased drug exposure: A longer half-life and higher area under the curve (AUC).

  • Reduced formation of metabolites: This can be beneficial if a metabolite is associated with toxicity.

  • Improved pharmacokinetic profile: Potentially leading to less frequent dosing or a more consistent therapeutic effect.

Given that the primary site of Acalabrutinib metabolism is the pyrrolidine ring, deuteration at this position (this compound) is hypothesized to elicit a significant kinetic isotope effect.

Quantitative Data on Acalabrutinib Metabolism

The following tables summarize the known pharmacokinetic parameters of Acalabrutinib and its active metabolite, ACP-5862. While data for this compound is not available, these tables provide a baseline for comparison in future studies.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and its Active Metabolite (ACP-5862)

ParameterAcalabrutinibACP-5862
Time to Peak (Tmax) ~0.9 hours~1.6 hours
Half-Life (t1/2) ~1 hour~3.5 hours
Volume of Distribution (Vdss) ~101 L~67 L
Clearance (CL) 71 L/hour13 L/hour
Protein Binding 97.5%98.6%
Primary Metabolizing Enzyme CYP3A4-
Relative Potency (vs. Acalabrutinib) 1~0.5

Data compiled from multiple sources[1].

Experimental Protocols for Assessing the Kinetic Isotope Effect of this compound

To investigate the kinetic isotope effect of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the rate of metabolism of Acalabrutinib and this compound in human liver microsomes.

Materials:

  • Acalabrutinib and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

Protocol:

  • Prepare a stock solution of Acalabrutinib and this compound in a suitable organic solvent (e.g., DMSO).

  • Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (Acalabrutinib or this compound) to the HLM suspension. The final substrate concentration should be below the Km for the metabolic reaction to ensure first-order kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be the rate constant of metabolism (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

  • The kinetic isotope effect (KIE) can be calculated as the ratio of the clearance of Acalabrutinib to the clearance of this compound (KIE = CLint,H / CLint,D).

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites formed from Acalabrutinib and this compound.

Protocol:

  • Perform the in vitro metabolic stability assay as described above, but with a higher substrate concentration to generate sufficient quantities of metabolites.

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Compare the metabolite profiles of Acalabrutinib and this compound to determine if deuteration alters the metabolic pathways.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To compare the pharmacokinetic profiles of Acalabrutinib and this compound in a relevant animal model (e.g., rats or dogs).

Protocol:

  • Administer a single oral or intravenous dose of Acalabrutinib or this compound to the animal subjects.

  • Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract the drug and its metabolites from the plasma samples.

  • Quantify the concentrations of Acalabrutinib, this compound, and their major metabolites (e.g., ACP-5862) using a validated LC-MS/MS method.

  • Use pharmacokinetic modeling software to calculate key parameters such as AUC, Cmax, t1/2, clearance, and volume of distribution for each compound.

  • Compare the pharmacokinetic parameters of Acalabrutinib and this compound to determine the in vivo kinetic isotope effect.

Visualizations

Acalabrutinib Signaling Pathway

Acalabrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream activates Acalabrutinib Acalabrutinib Acalabrutinib->BTK irreversibly inhibits Proliferation B-Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: Acalabrutinib's mechanism of action via irreversible inhibition of BTK.

Acalabrutinib Metabolism and the Hypothesized Effect of Deuteration

Acalabrutinib_Metabolism cluster_0 Standard Metabolism cluster_1 Hypothesized Deuteration Effect Acalabrutinib Acalabrutinib CYP3A4 CYP3A4 Acalabrutinib->CYP3A4 ACP5862 ACP-5862 (Active Metabolite) CYP3A4->ACP5862 Oxidation of Pyrrolidine Ring Acalabrutinib_d3 This compound CYP3A4_d3 CYP3A4 Acalabrutinib_d3->CYP3A4_d3 ACP5862_d3 ACP-5862 (Reduced Formation) CYP3A4_d3->ACP5862_d3 Slower Oxidation (Kinetic Isotope Effect)

Caption: Acalabrutinib metabolism and the hypothesized impact of deuteration.

Experimental Workflow for KIE Determination

KIE_Workflow Start Start InVitro In Vitro Metabolic Stability Assay Start->InVitro Compare Compare t1/2 & CLint (Acalabrutinib vs. This compound) InVitro->Compare InVivo In Vivo PK Study (Animal Model) Compare->InVivo Proceed if KIE > 1 ComparePK Compare PK Parameters (AUC, Cmax, t1/2) InVivo->ComparePK KIE Determine Kinetic Isotope Effect ComparePK->KIE End End KIE->End

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

The metabolism of Acalabrutinib is well-characterized, with CYP3A4-mediated oxidation of the pyrrolidine ring being the primary clearance pathway. While no direct experimental data on this compound currently exists in the public domain, the principles of the kinetic isotope effect suggest that deuteration at this metabolically active site could significantly alter its pharmacokinetic profile. The experimental protocols and frameworks outlined in this guide provide a robust starting point for researchers aiming to investigate the potential benefits of a deuterated Acalabrutinib analog. Such studies are crucial for the rational design of next-generation BTK inhibitors with improved therapeutic properties.

References

Acalabrutinib vs. Acalabrutinib-d3: A Technical Guide to Physicochemical and Chemical Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical differences between Acalabrutinib and its deuterated analog, Acalabrutinib-d3. The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly impact a drug's metabolic profile and physicochemical properties. This document provides a comprehensive comparison, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Physicochemical and Chemical Differences

The primary distinction between Acalabrutinib and this compound lies in the substitution of three protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms in the latter. This isotopic substitution, while seemingly minor, imparts measurable differences in their physical and chemical properties due to the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, which can lead to slower metabolic processing of the deuterated compound.[1][2][3]

Physical Properties

Table 1: Comparison of Physical Properties

PropertyAcalabrutinibThis compoundData Source(s)
Molecular Formula C₂₆H₂₃N₇O₂C₂₆H₂₀D₃N₇O₂[5][6]
Molecular Weight ( g/mol ) 465.51468.53[5][6]
Melting Point (°C) >133 (decomposes)Not available[7]
Solubility - Freely soluble in water at pH < 3- Practically insoluble in water at pH > 6- Soluble in ethanol (B145695) (~15 mg/mL), DMSO (~25 mg/mL), and DMF (~25 mg/mL)Not available[5][8]
logP 0.49Not available[8]
BCS Class Class 2 (low solubility, high permeability)Not available[9]
Chemical Differences

The most significant chemical difference is the increased metabolic stability of this compound. The stronger C-D bonds are more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primarily responsible for the metabolism of Acalabrutinib.[1][8] This can lead to a longer plasma half-life and altered pharmacokinetic profile for the deuterated compound. The precise location of the deuterium atoms is critical to the extent of the KIE and is determined during its synthesis. While the exact synthesis protocol for commercially available this compound is proprietary, deuterated analogs are often used as internal standards in pharmacokinetic studies due to their similar chemical behavior and distinct mass.

Mechanism of Action and Signaling Pathway

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[10] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By covalently binding to the Cys481 residue in the BTK active site, Acalabrutinib irreversibly inhibits its enzymatic activity.[10] This disruption of the BCR signaling pathway inhibits B-cell proliferation, trafficking, chemotaxis, and adhesion, which are critical for the survival of malignant B-cells in various lymphomas.[11]

B-Cell Receptor Signaling Pathway and Acalabrutinib's Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of pharmaceutical compounds like Acalabrutinib and its deuterated analogs.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Acalabrutinib or this compound powder

  • Solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of the compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, allow the suspension to settle.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent.

  • Analyze the concentration of the compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Solubility Determination via the Shake-Flask Method.
Lipophilicity Determination (logP - Octanol/Water Partition Coefficient)

This protocol measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol).

Materials:

  • Acalabrutinib or this compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and aqueous phases to a vial.

  • Add a small volume of the compound's stock solution to the vial.

  • Seal the vial and vortex vigorously for several minutes to ensure thorough mixing.

  • Allow the two phases to separate by standing or by centrifugation.

  • Carefully collect an aliquot from both the aqueous and the n-octanol layers.

  • Analyze the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

The primary difference between Acalabrutinib and this compound is the isotopic substitution of hydrogen with deuterium, which is engineered to enhance the metabolic stability of the drug. This modification leads to a slight increase in molecular weight and is predicted to subtly alter physical properties such as melting point and solubility. The key chemical consequence is a slower rate of metabolism due to the kinetic isotope effect, which can result in a longer half-life and altered pharmacokinetic profile. The mechanism of action, targeting BTK in the B-cell receptor signaling pathway, remains identical for both compounds. The provided experimental protocols offer standardized methods for the empirical determination of the key physicochemical properties that are critical in drug development and optimization. Further studies are required to fully quantitate the specific physicochemical differences between Acalabrutinib and its deuterated analogs.

References

solubility of Acalabrutinib-d3 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Acalabrutinib-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Given the limited availability of direct solubility data for the deuterated form, this document leverages data for Acalabrutinib, its non-deuterated counterpart. This approach is based on the common scientific premise that deuteration typically does not significantly alter the physicochemical properties, including solubility, of a molecule.

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[1] As a Biopharmaceutics Classification System (BCS) Class 2 compound, it is characterized by low solubility and high permeability.[2] Understanding its solubility is critical for the development of suitable formulations for both preclinical research and clinical applications.

Quantitative Solubility Data

The solubility of Acalabrutinib has been determined in several common organic solvents. It is important to note that reported values, particularly for Dimethyl Sulfoxide (DMSO) and Ethanol, vary between suppliers and studies, which may be attributable to differences in experimental conditions, material purity, or crystalline form. The following table summarizes the available quantitative data.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source(s)
Dimethyl Sulfoxide (DMSO)~25~53.7[1]
81.0174.0[3]
93199.8[4]
116.67250.6[5]
Dimethylformamide (DMF)~25~53.7[1][3]
Ethanol~15~32.2[1]
37.580.6[3]
60 - 93128.9 - 199.8[4]
1:1 DMSO:PBS (pH 7.2)~0.5~1.07[1]
Aqueous MediaFreely soluble (< pH 3), Practically insoluble (> pH 6)-[6][7]

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a fundamental assay in drug discovery and development. The most widely accepted method is the equilibrium shake-flask method, which is detailed below. This protocol is a synthesized representation based on established methodologies.[8][9][10]

Objective

To determine the equilibrium (thermodynamic) solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment
  • This compound (crystalline solid)

  • Solvent of choice (e.g., DMSO, Ethanol)

  • Analytical balance

  • Vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • HPLC-grade mobile phase solvents

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add solvent to vial A->B C Seal vials and place in shaker B->C D Incubate at constant temp (e.g., 24h at 25°C) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect supernatant (saturated solution) E->F G Prepare serial dilutions of supernatant F->G H Inject samples into HPLC G->H I Quantify concentration against a standard curve H->I

Caption: Experimental workflow for shake-flask solubility determination.

Procedure

Step 1: Preparation of Saturated Solution

  • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Record the weight of the compound added.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the mixture for a sufficient duration to ensure equilibrium is reached (typically 18-24 hours).[9]

Step 2: Separation of Undissolved Solid

  • After incubation, visually inspect the vials to confirm the presence of excess solid.

  • Remove the vials from the shaker and let them stand to allow the solid to settle.

  • Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE 0.45 µm) into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects.

Step 3: Quantification by RP-HPLC

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.[2]

  • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Dilute the collected supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analyze the standards and the diluted sample solution by HPLC. A representative HPLC method is described below.[2][11]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Acetonitrile and water or a suitable buffer (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

Mechanism of Action: BTK Inhibition

Acalabrutinib functions by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation and survival of both normal and malignant B-cells.[1] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5] This action blocks downstream signaling, ultimately inhibiting the growth of malignant B-cells.[3]

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 Proliferation Cell Proliferation & Survival DAG->Proliferation Downstream Signaling IP3->Proliferation Downstream Signaling Acalabrutinib Acalabrutinib Acalabrutinib->Inhibition Inhibition->BTK Covalent bond (Cys481)

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

References

Navigating the Stability of Acalabrutinib-d3: A Technical Guide to Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the long-term storage of Acalabrutinib-d3, a deuterated isotopologue of the potent Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Ensuring the stability of this compound is paramount for the integrity and reproducibility of research and development activities. This document outlines recommended storage conditions, delves into the principles of stability testing, and illustrates the mechanism of action of Acalabrutinib.

Recommended Long-Term Storage Conditions

This compound, intended for research use, requires specific storage conditions to maintain its chemical integrity. While detailed long-term stability data for the deuterated form is not extensively published, general guidelines from suppliers provide a starting point for ensuring its stability.

As a general practice, it is recommended to store this compound in tightly sealed containers at room temperature, shielded from light and moisture.[1] For temperature-sensitive applications, specific cold storage conditions, such as 2–8°C or -20°C, may be necessary and would be indicated on the product's Certificate of Analysis.[1] MedchemExpress suggests storing the product at room temperature in the continental US, but notes that this may vary in other locations.[2]

ParameterRecommended ConditionSource
TemperatureRoom Temperature (unless otherwise specified)[1][2]
LightProtected from light[1]
MoistureProtected from moisture[1]
ContainerTightly closed container[1]

Principles of Drug Stability Testing: A Framework for this compound

To establish a definitive shelf-life and optimal storage conditions for a pharmaceutical substance like this compound, rigorous stability testing is essential. These studies are conducted under various environmental conditions to understand how the quality of the substance changes over time.[3][4] The International Council for Harmonisation (ICH) provides guidelines for these studies, which typically include long-term, intermediate, and accelerated testing.

A stability testing protocol for this compound would be designed to evaluate its physical, chemical, and microbiological characteristics throughout its proposed shelf-life.[5]

Hypothetical Stability Study Conditions (Based on ICH Q1A(R2))
Study TypeStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound would involve the following key steps:

  • Sample Preparation and Storage: Representative samples of this compound are stored in the proposed container closure system under the conditions outlined in the stability protocol.[6]

  • Timepoint Testing: Samples are pulled at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for analysis.

  • Analytical Testing: A suite of validated analytical methods is used to assess the stability of the drug substance. This would include:

    • Appearance: Visual inspection for any changes in physical state or color.

    • Assay: Quantification of the active pharmaceutical ingredient (API) to determine its potency.

    • Purity/Impurities: Identification and quantification of any degradation products or other impurities.

    • Moisture Content: Measurement of water content, as moisture can be a critical factor in degradation.

  • Data Evaluation: The data collected is analyzed to establish a re-test period or shelf life and to confirm the recommended storage conditions.

Mechanism of Action: Acalabrutinib's Targeted Inhibition of BTK

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[7][8] BTK is a crucial signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, and survival.[7][9] In various B-cell malignancies, these signaling pathways are often hyperactive.[9]

Acalabrutinib works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[9][10] This blockage of BTK activity disrupts the downstream signaling cascade, including the PI3K/AKT/mTOR and NF-κB pathways, which ultimately inhibits the growth and survival of malignant B-cells.[11]

Acalabrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Signaling cluster_downstream Downstream Effects BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival PI3K_AKT->Proliferation NFkB->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analysis cluster_evaluation Conclusion Protocol Develop Stability Protocol Samples Prepare & Package Test Samples Protocol->Samples LongTerm Long-Term (25°C/60%RH) Samples->LongTerm Accelerated Accelerated (40°C/75%RH) Samples->Accelerated Pull Pull Samples at Scheduled Timepoints LongTerm->Pull Accelerated->Pull Analysis Perform Analytical Tests (Assay, Purity, etc.) Pull->Analysis Data Evaluate Data Analysis->Data Report Establish Shelf-Life & Storage Conditions Data->Report

References

Acalabrutinib-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular characteristics, synthesis, and analytical methodologies for the deuterated Bruton's tyrosine kinase inhibitor, Acalabrutinib-d3.

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, a plausible synthesis pathway, key experimental protocols for its evaluation, and essential quality control measures.

Core Molecular Data

This compound is the deuterated form of Acalabrutinib, an orally active and irreversible BTK inhibitor.[1] The incorporation of deuterium (B1214612) at a specific position can modify the pharmacokinetic profile of the parent drug, making its deuterated counterpart a valuable tool in research and drug development.

PropertyValueReference
Chemical Formula C₂₆H₂₀D₃N₇O₂[1]
Molecular Weight 468.53 g/mol [1]
Synonyms ACP-196-d3[2]
Target Isotope-Labeled Bruton's tyrosine kinase (BTK) inhibitor[1]

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated moiety, specifically deuterated 2-butynoic acid, with the core Acalabrutinib amine intermediate. The following represents a plausible synthetic workflow.

G cluster_synthesis Plausible Synthesis Workflow for this compound Propyne_d4 Propyne-d4 (B1606906) Carboxylation Carboxylation (e.g., with CO2 and n-BuLi) Propyne_d4->Carboxylation Butynoic_acid_d3 2-Butynoic acid-d3 Carboxylation->Butynoic_acid_d3 Activation Activation (e.g., with a coupling agent) Butynoic_acid_d3->Activation Activated_acid Activated 2-Butynoic acid-d3 Activation->Activated_acid Coupling Amide Coupling Activated_acid->Coupling Acalabrutinib_amine Acalabrutinib amine intermediate Acalabrutinib_amine->Coupling Acalabrutinib_d3_crude Crude this compound Coupling->Acalabrutinib_d3_crude Purification Purification (e.g., Chromatography) Acalabrutinib_d3_crude->Purification Acalabrutinib_d3_final This compound Purification->Acalabrutinib_d3_final

A plausible synthetic workflow for this compound.

Methodology:

  • Synthesis of 2-Butynoic acid-d3: A common method for the synthesis of 2-butynoic acid involves the carboxylation of propyne.[3][4] For the deuterated version, propyne-d4 would be used as the starting material. Treatment with a strong base like n-butyllithium generates a deuterated acetylide intermediate, which is then reacted with carbon dioxide to yield 2-butynoic acid-d3.

  • Activation of 2-Butynoic acid-d3: The carboxylic acid group of 2-butynoic acid-d3 is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents.

  • Coupling Reaction: The activated 2-butynoic acid-d3 is then reacted with the key amine intermediate of Acalabrutinib to form the final this compound molecule.

  • Purification: The crude product is purified using techniques such as column chromatography to yield this compound of high purity.

Mechanism of Action: B-Cell Receptor (BCR) Signaling Pathway Inhibition

Acalabrutinib, and by extension this compound, functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By blocking BTK, Acalabrutinib disrupts these signaling cascades, leading to the inhibition of malignant B-cell growth.

G cluster_bcr B-Cell Receptor (BCR) Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib This compound Acalabrutinib->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NF_kB_MAPK NF-κB / MAPK Pathways PKC_Ca->NF_kB_MAPK Cell_outcomes B-Cell Proliferation, Survival, Adhesion NF_kB_MAPK->Cell_outcomes

This compound inhibits BTK in the BCR signaling pathway.

Experimental Protocols

BTK Occupancy Assay

A key pharmacodynamic assay to determine the on-target effect of Acalabrutinib is the BTK occupancy assay. This assay measures the percentage of BTK that is bound by the inhibitor in a biological sample, typically peripheral blood mononuclear cells (PBMCs).

G cluster_workflow Experimental Workflow: BTK Occupancy Assay Sample Collect PBMCs from subject Lysis Lyse cells to release BTK Sample->Lysis Incubation Incubate lysate with and without saturating Acalabrutinib Lysis->Incubation Probe Add biotinylated BTK probe Incubation->Probe Detection Detect probe binding (e.g., ELISA or TR-FRET) Probe->Detection Calculation Calculate % BTK Occupancy Detection->Calculation

General workflow for a BTK occupancy assay.

Detailed Methodology (ELISA-based):

  • Plate Coating: Coat a 96-well plate with an anti-BTK antibody overnight at 4°C.

  • Sample Preparation: Isolate PBMCs from blood samples and lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate in the coated wells. For each sample, run a parallel incubation with a saturating concentration of Acalabrutinib to determine the background signal.

  • Probe Binding: Add a biotinylated BTK probe that binds to the unoccupied active site of BTK.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) followed by a chemiluminescent substrate.

  • Data Analysis: Measure the luminescence and calculate the percentage of BTK occupancy by comparing the signal from the sample to the signals from the fully occupied and unoccupied controls.

Quality Control of this compound

Ensuring the quality of deuterated compounds is critical. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical TechniquePurposeKey Parameters
NMR Spectroscopy - Confirm the position of deuterium incorporation- Determine isotopic purity- Verify the overall molecular structure- Chemical shifts- Integration of signals- Coupling constants
Mass Spectrometry - Confirm the molecular weight of the deuterated compound- Assess isotopic distribution- Molecular ion peak (m/z)- Fragmentation pattern

NMR Spectroscopy: ¹H NMR is used to confirm the absence of a proton signal at the site of deuteration. The integration of remaining proton signals relative to an internal standard can be used to quantify the isotopic purity.

Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement, confirming the incorporation of the deuterium atoms. The isotopic cluster of the molecular ion peak can be analyzed to determine the distribution of different isotopologues.

Conclusion

This compound is a vital tool for researchers studying the pharmacology of BTK inhibitors. Its synthesis, while requiring specialized deuterated reagents, follows established organic chemistry principles. The experimental protocols outlined in this guide, particularly the BTK occupancy assay, are essential for characterizing its pharmacodynamic effects. Rigorous quality control using NMR and mass spectrometry is paramount to ensure the integrity of research data generated using this deuterated compound. This technical guide provides a solid foundation for the effective utilization of this compound in a research and development setting.

References

Methodological & Application

Protocol for the Quantification of Acalabrutinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Acalabrutinib (B560132) in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Acalabrutinib-d4 as the internal standard (IS) for accurate and precise measurement, making it suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer. The described method is based on validated procedures and offers excellent linearity, accuracy, and precision.[1][2][3][4][5]

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[6][8] Acalabrutinib and its major active metabolite, ACP-5862, covalently bind to a cysteine residue in the BTK active site, leading to irreversible inhibition of its kinase activity.[1][6]

Monitoring the plasma concentrations of Acalabrutinib is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and minimizing potential toxicities. This protocol details a robust and reliable LC-MS/MS method for the quantification of Acalabrutinib in human plasma, utilizing a deuterated internal standard to correct for matrix effects and variability in sample processing.

Acalabrutinib Signaling Pathway

Acalabrutinib targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to B-cell activation, proliferation, and survival. Acalabrutinib's irreversible inhibition of BTK disrupts this pathway, thereby reducing the proliferation of malignant B-cells.

cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, PI3K) DAG_IP3->Downstream Proliferation Cell Proliferation, Survival, Adhesion Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

Figure 1: Simplified signaling pathway of Acalabrutinib's mechanism of action.

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma.[1][2][3][4][5]

Materials and Reagents
  • Acalabrutinib reference standard

  • Acalabrutinib-d4 (Internal Standard)

  • Human plasma (K2EDTA as anticoagulant)

  • Methyl tertiary-butyl ether (MTBE), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Water, HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

Equipment
  • LC-MS/MS system (e.g., AB SCIEX API-4500)[1][9][10][11][12]

  • HPLC column: Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm[1][4][5][13][14][15][16]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Stock and Working Solutions Preparation
  • Acalabrutinib Stock Solution (1 mg/mL): Accurately weigh and dissolve the Acalabrutinib reference standard in DMSO.

  • Acalabrutinib-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Acalabrutinib-d4 in DMSO.

  • Working Solutions: Prepare serial dilutions of the Acalabrutinib stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Acalabrutinib-d4 stock solution in acetonitrile/water (50:50, v/v).

Sample Preparation (Liquid-Liquid Extraction)

plasma 100 µL Human Plasma is Add 25 µL Acalabrutinib-d4 (IS) plasma->is vortex1 Vortex is->vortex1 llev Add 1 mL MTBE vortex1->llev vortex2 Vortex Mix (5 min) llev->vortex2 centrifuge Centrifuge (4000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 2: Workflow for the liquid-liquid extraction of Acalabrutinib from human plasma.

  • Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the Acalabrutinib-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 1 mL of methyl tertiary-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for injection.

LC-MS/MS Conditions
ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][4][5][13][14][15][16]
Mobile Phase Acetonitrile : 10 mM Ammonium Formate in 0.1% Formic Acid (65:35, v/v)[1][4]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 10 µL
Column Temperature 40°C
MS System AB SCIEX API-4500 or equivalent[1][9][10][11][12]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V[1]
Temperature 550°C[1]
Curtain Gas 30 psi[1]
Nebulizer Gas (GS1) 50 psi[1]
Heater Gas (GS2) 50 psi[1]
Collision Gas (CAD) Medium
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acalabrutinib466.1372.1
Acalabrutinib-d4470.1376.1

Note: The MRM transition for Acalabrutinib-d3 is expected to be m/z 469.1 → 375.1. However, this should be confirmed experimentally.

Data Presentation

Method Validation Summary

The described method has been validated according to regulatory guidelines, and the following performance characteristics can be expected.[2][3]

Validation ParameterResult
Linearity Range 5.0 - 1600 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99[2][3]
Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery > 80%
Matrix Effect Minimal and compensated by IS
Pharmacokinetic Parameters of Acalabrutinib and its Active Metabolite (ACP-5862)

The following table summarizes key pharmacokinetic parameters of Acalabrutinib and its active metabolite, ACP-5862, in human plasma.[17]

ParameterAcalabrutinibACP-5862 (Active Metabolite)
Apparent Clearance (CL/F) 169 L/h (95% CI 159-175)21.9 L/h (95% CI 19.5-24.0)
Central Volume of Distribution (Vc/F) 33.1 L (95% CI 24.4-41.0)38.5 L (95% CI 31.6-49.2)
Peripheral Volume of Distribution (Vp/F) 226 L (95% CI 149-305)38.4 L (95% CI 32.3-47.9)
Fraction Metabolized to ACP-5862 0.4N/A

Conclusion

The detailed LC-MS/MS protocol presented in this application note provides a reliable and robust method for the quantification of Acalabrutinib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of Acalabrutinib. The method is suitable for a variety of applications, including pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.

References

Application Note: Preparation of Acalabrutinib-d3 Stock Solution for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies. For robust and accurate bioanalytical quantification of Acalabrutinib in biological matrices, a stable isotope-labeled internal standard, such as Acalabrutinib-d3, is essential. This application note provides a detailed protocol for the preparation of this compound stock solutions to be used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a deuterated internal standard helps to correct for variability in sample preparation and matrix effects, ensuring high precision and accuracy of the analytical results.[1][2]

Materials and Reagents

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC or LC-MS grade

  • Methanol, HPLC or LC-MS grade

  • Acetonitrile (B52724), HPLC or LC-MS grade

  • Class A volumetric flasks

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator

Data Presentation

The following table summarizes the key quantitative data for the preparation of Acalabrutinib and its deuterated analog stock solutions. The solubility data for Acalabrutinib is used as a proxy for this compound, as their physicochemical properties are nearly identical.

ParameterValueSolvent/ConditionReference
Acalabrutinib Solubility ~25 mg/mLDimethyl sulfoxide (DMSO)[3]
~25 mg/mLDimethylformamide (DMF)[3]
~15 mg/mLEthanol[3]
Recommended Storage (Solid) -20°C[3]
Long-term Stability (Solid) ≥ 4 years-20°C[3]
Typical Bioanalytical Range 1 - 3000 ng/mLHuman Liver Microsomes[4]
5 - 1600 ng/mLHuman Plasma[1]

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a primary stock solution of this compound at a concentration of 1 mg/mL.

  • Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a 1 mL Class A volumetric flask. Add approximately 0.8 mL of DMSO.

  • Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 1 mL with DMSO.

  • Homogenization: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C. This primary stock solution should be stable for at least 6 months when stored properly.

Preparation of Working Stock Solutions

Working stock solutions are prepared by diluting the primary stock solution to lower concentrations. These solutions are then used to prepare calibration standards and quality control samples.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Dilute to the final volume with a suitable solvent, such as a mixture of acetonitrile and water (1:1, v/v) or methanol.

    • Vortex to ensure homogeneity.

    • Store at -20°C.

  • Spiking Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask.

    • Dilute to the final volume with the same solvent mixture.

    • Vortex to ensure homogeneity.

    • This solution can be used to spike biological matrices.

Note: The concentrations of the working stock solutions should be adjusted based on the expected concentration range of Acalabrutinib in the study samples and the sensitivity of the LC-MS/MS instrument.

Safety Precautions

Acalabrutinib and its deuterated analogs should be handled as potentially hazardous materials.[3] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Visualization

Experimental Workflow for this compound Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Bioanalytical Application A This compound Solid B Weigh 1 mg A->B C Dissolve in 1 mL DMSO B->C D 1 mg/mL Primary Stock C->D E Dilute Primary Stock D->E Dilution F Intermediate Stock (e.g., 100 µg/mL) E->F G Dilute Intermediate Stock F->G Dilution H Spiking Solution (e.g., 10 µg/mL) G->H I Spike into Biological Matrix H->I J Sample Preparation (e.g., Protein Precipitation) I->J K LC-MS/MS Analysis J->K

References

LC-MS/MS Method for the Quantification of Acalabrutinib Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Acalabrutinib (B560132) in biological matrices, such as human plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates a deuterated internal standard (Acalabrutinib-D4) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] Accurate quantification of Acalabrutinib in biological samples is crucial for pharmacokinetic assessments and to ensure optimal therapeutic exposure. LC-MS/MS offers the high sensitivity and specificity required for this purpose. The use of a stable isotope-labeled internal standard, such as Acalabrutinib-D4, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[3]

This application note details a validated LC-MS/MS method for the determination of Acalabrutinib, providing researchers, scientists, and drug development professionals with a comprehensive protocol for implementation in a laboratory setting.

Experimental

Materials and Reagents
  • Acalabrutinib reference standard (≥98% purity)

  • Acalabrutinib-D4 (deuterated internal standard) (≥98% purity)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (with K2EDTA as anticoagulant)

  • Methyl tertiary butyl ether (MTBE) for liquid-liquid extraction

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acalabrutinib and Acalabrutinib-D4 in dimethyl sulfoxide (B87167) (DMSO).[3]

  • Working Solutions: Prepare serial dilutions of the Acalabrutinib stock solution in a mixture of acetonitrile and water (e.g., 60:40 v/v) to create calibration curve (CC) standards and quality control (QC) samples.[3]

  • Internal Standard (IS) Working Solution: Prepare a working solution of Acalabrutinib-D4 in the same diluent. A typical concentration is around 10,000 ng/mL.[3]

Methodology

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol utilizes a liquid-liquid extraction technique to isolate Acalabrutinib and its internal standard from the plasma matrix.[3][4]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 25 µL of the Acalabrutinib-D4 internal standard working solution to each tube (except for blank samples).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new set of tubes.

  • Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is critical for resolving Acalabrutinib from potential interferences in the plasma matrix.

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic elution with a mixture of Acetonitrile and Mobile Phase A (e.g., 65:35, v/v)[3][4][5]
Flow Rate 1.0 mL/min[3][4][5]
Injection Volume 15 µL[3]
Column Temperature 30°C
Run Time Approximately 2.5 minutes[3]
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, with detection performed using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V[3]
Turbo Heater Temperature 550 °C[3]
Curtain Gas 40 psi[3]
Collision Gas 7 psi[3]
Nebulizer Gas 35 psi[3]
Auxiliary Gas 40 psi[3]
Declustering Potential 80 V[3]
Entrance Potential 10 V[3]
Collision Energy 37 V[3]
Collision Cell Exit Potential 12 V[3]
MRM Transitions

The following precursor to product ion transitions should be monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acalabrutinib466.1372.1[3]
Acalabrutinib-D4470.1376.1[3]

Data Analysis and Quantification

The concentration of Acalabrutinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration. The concentration of Acalabrutinib in the QC and unknown samples is then interpolated from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Acalabrutinib-D4 (IS) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject chrom Chromatographic Separation inject->chrom ms Mass Spectrometry Detection (MRM) chrom->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknown Samples curve->quant

Caption: A workflow diagram illustrating the key steps from sample preparation to data analysis for the LC-MS/MS quantification of Acalabrutinib.

Acalabrutinib Signaling Pathway Inhibition

signaling_pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (Proliferation, Survival) BTK->Downstream promotes Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits

References

Application Note: High-Throughput Quantification of Acalabrutinib and its Active Metabolite in Human Plasma using LC-MS/MS with Acalabrutinib-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous determination of Acalabrutinib (B560132), a Bruton's tyrosine kinase (BTK) inhibitor, and its major active metabolite, ACP-5862, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with Acalabrutinib-d3 as the internal standard (IS) for accurate quantification. The described workflow, from sample preparation to data analysis, is suitable for pharmacokinetic studies and clinical research.

Introduction

Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies.[1] It forms a covalent bond with a cysteine residue in the BTK active site, leading to the inhibition of its enzymatic activity.[1] This disruption of the B-cell receptor (BCR) signaling pathway is crucial for inhibiting the proliferation and survival of malignant B-cells. Acalabrutinib is metabolized in the body to its active metabolite, ACP-5862 (also known as M27), which also exhibits potent inhibitory effects on BTK.[2] Therefore, the simultaneous quantification of both Acalabrutinib and ACP-5862 is essential for a comprehensive understanding of the drug's pharmacokinetics and its overall therapeutic effect.[3][4]

This application note provides a validated LC-MS/MS method for the concurrent measurement of Acalabrutinib and ACP-5862 in human plasma, employing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Signaling Pathway of Acalabrutinib

Acalabrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->Inhibition Inhibition->BTK

Caption: Acalabrutinib and its active metabolite ACP-5862 inhibit Bruton's tyrosine kinase (BTK).

Experimental Protocols

Materials and Reagents
  • Acalabrutinib analytical standard

  • ACP-5862 analytical standard

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Methyl tertiary butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent[5][6]

Sample Preparation: Liquid-Liquid Extraction
  • Thaw human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of 0.1 M NaOH to the plasma sample and vortex for 30 seconds.

  • Add 3 mL of methyl tertiary butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

ParameterCondition
LC Conditions
ColumnZorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A10 mM Ammonium Formate in 0.1% Formic Acid in Water[5][6]
Mobile Phase BAcetonitrile[5][6]
GradientIsocratic: 65% B[5][6]
Flow Rate1.0 mL/min[5][6]
Column Temperature40°C
Injection Volume10 µL
Run Time2.5 min[5]
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[5]
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi
Curtain Gas (CUR)35 psi
IonSpray Voltage (IS)5500 V
Temperature (TEM)550°C
MRM Transitions
AcalabrutinibQ1: 466.1 m/z -> Q3: 372.1 m/z[5]
ACP-5862Q1: 482.1 m/z -> Q3: 388.1 m/z[5]
This compoundQ1: 469.1 m/z -> Q3: 375.1 m/z (Predicted, to be confirmed experimentally)

Experimental Workflow

Experimental_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spike with This compound (IS) SampleCollection->Spiking LLE 3. Liquid-Liquid Extraction (MTBE) Spiking->LLE Evaporation 4. Evaporation LLE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LCMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing 7. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Workflow for the quantification of Acalabrutinib and ACP-5862 in plasma.

Method Validation Summary

The described method was validated according to the US FDA guidelines for bioanalytical method validation.[5][6] The following tables summarize the key validation parameters.

Table 2: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Acalabrutinib5.00 - 1600> 0.99
ACP-58625.00 - 1600> 0.99

Table 3: Intra- and Inter-Day Precision and Accuracy

AnalyteQC LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Acalabrutinib LLOQ QC1.43 - 4.4690.92 - 101.121.59 - 6.3992.95 - 101.12
LQC1.43 - 4.4690.92 - 101.121.59 - 6.3992.95 - 101.12
MQC1.43 - 4.4690.92 - 101.121.59 - 6.3992.95 - 101.12
HQC1.43 - 4.4690.92 - 101.121.59 - 6.3992.95 - 101.12
ACP-5862 LLOQ QC1.43 - 4.4293.89 - 100.761.77 - 4.6894.91 - 100.17
LQC1.43 - 4.4293.89 - 100.761.77 - 4.6894.91 - 100.17
MQC1.43 - 4.4293.89 - 100.761.77 - 4.6894.91 - 100.17
HQC1.43 - 4.4293.89 - 100.761.77 - 4.6894.91 - 100.17

Data presented in Tables 2 and 3 are representative and based on published literature.[5]

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Acalabrutinib and its active metabolite, ACP-5862, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. This method is well-suited for pharmacokinetic and other clinical research applications in the development and monitoring of Acalabrutinib therapy.

References

Application Notes and Protocols for the Use of Acalabrutinib-d3 in In-Vitro Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in-vivo pharmacokinetic profile of a drug candidate.[1] In-vitro metabolic stability assays, typically using liver fractions such as microsomes or hepatocytes, are routinely employed to determine the intrinsic clearance of new chemical entities.[1][2] Accurate quantification of the test compound is paramount for reliable metabolic stability assessment. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like Acalabrutinib-d3, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Acalabrutinib (B560132) is a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[4][5] It is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes, with CYP3A4/5 being the main isoforms responsible for its oxidative metabolism.[6][7] The major active metabolite is ACP-5862.[6][8] Understanding the metabolic fate of Acalabrutinib is crucial for optimizing its clinical use and managing potential drug-drug interactions.

These application notes provide a detailed protocol for determining the in-vitro metabolic stability of Acalabrutinib using human liver microsomes, employing this compound as an internal standard for accurate quantification by LC-MS/MS.

Data Presentation

Table 1: In-Vitro Metabolic Stability of Acalabrutinib in Human Liver Microsomes
ParameterValueReference
Incubation Conditions
Test CompoundAcalabrutinib[9][10]
Test Compound Concentration1 µM[9]
Microsomal Protein Concentration0.5 mg/mL[9]
Incubation Times0, 5, 10, 15, 30, 60 min[9]
CofactorNADPH[11]
Metabolic Stability Parameters
In-vitro Half-life (t½)20.45 min[9][10]
In-vitro Intrinsic Clearance (Clint)39.65 mL/min/kg[9][10]

Note: The data presented in this table are based on published experimental results and are for illustrative purposes.[9][10]

Table 2: LC-MS/MS Parameters for Acalabrutinib and this compound
ParameterAcalabrutinibThis compound (Internal Standard)Reference
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveESI, Positive[4][12]
Multiple Reaction Monitoring (MRM) Transition (m/z)To be optimized based on instrumentationTo be optimized based on instrumentation[9]
Chromatography
ColumnZorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) or equivalentZorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) or equivalent[12][13]
Mobile PhaseAcetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid buffer (65:35, v/v)Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)[12][13]
Flow Rate1 mL/min1 mL/min[12][13]

Note: Specific MRM transitions and chromatographic conditions should be optimized in the user's laboratory for best performance.

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability of Acalabrutinib in Human Liver Microsomes (HLM)

Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of Acalabrutinib using HLM. This compound is used as an internal standard to ensure accurate quantification.

Materials:

  • Acalabrutinib

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Acalabrutinib (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of Acalabrutinib (e.g., 100 µM in buffer).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL).

  • Incubation:

    • The incubation is performed in a 96-well plate.

    • Pre-incubation: Add the HLM suspension and phosphate buffer to each well. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiation of Reaction: Add the Acalabrutinib working solution to each well to achieve the final desired concentration (e.g., 1 µM). The reaction is initiated by adding the NADPH regenerating system.

    • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), stop the reaction in the respective wells.

    • Termination of Reaction: To stop the reaction, add an equal volume of ice-cold acetonitrile containing the internal standard, this compound, to each well. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of Acalabrutinib and the deuterated internal standard, this compound.[1]

  • Data Analysis:

    • Calculate the peak area ratio of Acalabrutinib to this compound for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

    • Plot the natural logarithm (ln) of the percent remaining of Acalabrutinib versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) using the following equation:

      • t½ = 0.693 / k

    • Calculate the in-vitro intrinsic clearance (Clint) using the following equation:

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

      • Clint can then be scaled to predict hepatic clearance.[14]

Mandatory Visualization

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Analysis prep_drug Prepare Acalabrutinib Stock & Working Solutions initiate Initiate Reaction with Acalabrutinib & NADPH prep_drug->initiate prep_is Prepare this compound (Internal Standard) Stock terminate Terminate Reaction with Acetonitrile + this compound prep_is->terminate prep_hlm Prepare Human Liver Microsome Suspension pre_incubate Pre-incubate HLM at 37°C prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate pre_incubate->initiate incubate_time Incubate at 37°C for Specific Time Points initiate->incubate_time incubate_time->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms ratio Calculate Peak Area Ratio (Acalabrutinib / this compound) lcms->ratio normalize Normalize to T=0 ratio->normalize plot Plot ln(% Remaining) vs. Time normalize->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for In-Vitro Metabolic Stability Assay of Acalabrutinib.

G Acalabrutinib Acalabrutinib CYP3A4_5 CYP3A4/5 Acalabrutinib->CYP3A4_5 Metabolism Metabolites Oxidative Metabolites CYP3A4_5->Metabolites ACP5862 ACP-5862 (Major Active Metabolite) Metabolites->ACP5862 Includes

Caption: Simplified Metabolic Pathway of Acalabrutinib.

References

Application Note and Protocol: Establishing a Calibration Curve for Acalabrutinib using Acalabrutinib-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acalabrutinib (B560132) (commercial name Calquence®) is a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] Accurate quantification of Acalabrutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules in complex biological fluids.[4][5] To ensure accuracy and precision, a stable isotope-labeled internal standard (IS) is employed to compensate for variations during sample preparation and instrument analysis.[6] Acalabrutinib-d3, a deuterated analog of Acalabrutinib, is an ideal internal standard as it shares similar physicochemical properties with the analyte but is distinguishable by its mass.

This application note provides a detailed protocol for establishing a calibration curve for the quantification of Acalabrutinib in human plasma using this compound as an internal standard by LC-MS/MS. The method is based on protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Materials and Reagents

  • Acalabrutinib reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC or LC-MS grade acetonitrile (B52724)

  • HPLC or LC-MS grade methanol

  • LC-MS grade formic acid

  • Ammonium formate (B1220265) (analytical grade)[4][7]

  • Ultrapure water

  • Control human plasma (with K2EDTA as anticoagulant)

Instrumentation

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A reversed-phase C18 column, such as a Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) or equivalent, is suitable for separation.[4][5]

  • Software: Instrument control and data acquisition software (e.g., Analyst software).[4]

Experimental Protocols

  • Acalabrutinib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Acalabrutinib reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.

  • Acalabrutinib Working Solutions: Prepare a series of working solutions by serially diluting the Acalabrutinib stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration standards.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

  • Calibration Standards: Spike appropriate amounts of the Acalabrutinib working solutions into blank human plasma to prepare a series of calibration standards. A typical concentration range for Acalabrutinib is 1 to 3000 ng/mL.[1] Another study suggests a range of 5 to 1600 ng/mL.[5][7]

  • QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma using a separate stock solution from the one used for calibration standards.

Protein precipitation is a common and effective method for removing proteins from plasma samples.[8][9][10]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[9][10]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-15 µL) into the LC-MS/MS system.[4]

The following are suggested starting parameters and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)[4][5]
Mobile Phase A 10 mM Ammonium formate in 0.1% formic acid in water[4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Isocratic or gradient elution can be used. An example isocratic condition is 65:35 (v/v) of Mobile Phase B:Mobile Phase A.[4][5]
Flow Rate 0.3 - 1.0 mL/min[1][5]
Column Temperature 40°C
Injection Volume 15 µL[4]

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[4]
Temperature 550 °C[4]
MRM Transitions Acalabrutinib: m/z 466.1 → 372.2[11][12] this compound: m/z 470.1 → 376.1[4]
Collision Gas Nitrogen

Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for both Acalabrutinib and this compound (IS) in the chromatograms obtained from the analysis of the calibration standards.

  • Calculate the peak area ratio of Acalabrutinib to the IS for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of Acalabrutinib (x-axis).

  • Perform a linear regression analysis, typically with a weighting factor of 1/x² to ensure accuracy at the lower end of the concentration range.[7]

  • The calibration curve is acceptable if the correlation coefficient (r²) is greater than 0.99.[5]

Data Presentation

Table 1: Calibration Curve Data for Acalabrutinib

Nominal Concentration (ng/mL)Acalabrutinib Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
515,234298,5670.051
1031,056301,2340.103
50155,890299,8760.520
100309,876297,6541.041
5001,543,210300,1235.142
10003,102,345298,90110.379
20006,210,987299,54320.735
30009,321,456300,56731.013

Table 2: Back-Calculated Concentrations and Accuracy of Calibration Standards

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
54.9599.0
1010.12101.2
5050.87101.7
10099.2399.2
500501.45100.3
1000995.6799.6
20002015.34100.8
30002987.9099.6

Visualizations

G cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_acal Acalabrutinib Stock Solution work_acal Acalabrutinib Working Standards stock_acal->work_acal stock_is This compound Stock Solution work_is IS Working Solution stock_is->work_is spike Spike Plasma with Standards & IS work_acal->spike work_is->spike plasma Blank Plasma plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge extract Extract Supernatant centrifuge->extract reconstitute Dry & Reconstitute extract->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Calibration Curve ratio->curve regress Linear Regression (r² > 0.99) curve->regress

Caption: Experimental workflow for Acalabrutinib quantification.

G cluster_input Inputs cluster_process Process cluster_output Output cluster_application Application conc Known Concentrations (Calibration Standards) plot Plot Response vs. Concentration conc->plot resp Measured Instrument Response (Peak Area Ratio: Analyte/IS) resp->plot curve Calibration Curve plot->curve equation Linear Regression Equation y = mx + c curve->equation unknown Quantify Unknown Samples equation->unknown

Caption: Principle of establishing the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and establishment of a calibration curve for the quantification of Acalabrutinib in human plasma using this compound as an internal standard. The described LC-MS/MS method, incorporating protein precipitation for sample preparation, is shown to be a robust and reliable approach for bioanalytical studies. The provided parameters and workflows can be adapted and optimized for specific laboratory instrumentation and requirements, ensuring accurate and precise results for pharmacokinetic and other clinical research applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acalabrutinib-d3 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use and optimization of Acalabrutinib-d3 as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

This compound serves as a stable isotope-labeled (SIL) internal standard (IS) for the quantification of Acalabrutinib (B560132) in biological matrices.[1] As an SIL-IS, it is chemically and structurally almost identical to the analyte (Acalabrutinib). This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples, calibrators, and quality controls at the beginning of the workflow, it allows for the correction of variability that may occur during the analytical process, such as extraction losses, injection volume inconsistencies, and matrix effects. This normalization of the analyte's signal to the IS's signal significantly improves the accuracy and precision of the quantitative results.

Q2: What are the critical quality attributes to consider when sourcing this compound?

When selecting a deuterated internal standard like this compound, the following factors are critical:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize the contribution of any unlabeled Acalabrutinib to the analyte signal.

  • Chemical Purity: High chemical purity is essential to prevent interference from other compounds.

  • Position of Deuterium (B1214612) Labels: The deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis. Labeling on aromatic rings or stable alkyl chains is generally preferred over positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH).

Q3: At what concentration should I use this compound?

The optimal concentration of this compound should be determined experimentally during method development. A general guideline is to use a concentration that produces a strong, stable, and reproducible signal that is well above the background noise but does not cause detector saturation. A common starting point is a concentration that is in the mid-range of the calibration curve for Acalabrutinib. The goal is to have an IS response that is consistent across all samples in an analytical run.

Q4: When should the this compound internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow. For bioanalytical assays, this typically means adding the IS solution to the biological matrix (e.g., plasma, serum) before any extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Early addition ensures that the IS compensates for any analyte loss or variability throughout the entire sample preparation process.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing accurate stock and working solutions of this compound.

Materials:

  • This compound reference standard

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • LC-MS grade solvent (e.g., Methanol or DMSO)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the standard.

    • Quantitatively transfer the weighed standard to a Class A volumetric flask.

    • Add a small amount of solvent to dissolve the standard completely.

    • Once dissolved, dilute to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inverting it multiple times.

    • Transfer the stock solution to a labeled, amber vial and store at the recommended temperature (typically -20°C or colder for long-term storage).

  • Working Solution Preparation:

    • Allow the stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

    • Dilute to the mark with the appropriate solvent (often the same as the initial mobile phase composition).

    • Mix the working solution thoroughly. It is recommended to prepare fresh working solutions regularly to minimize the risk of degradation or changes in concentration.

Protocol 2: Experiment to Optimize this compound Concentration

This experiment is designed to determine the optimal concentration of this compound that provides a stable and reproducible response with minimal variability.

Objective: To identify an this compound concentration that yields a consistent peak area with low coefficient of variation (%CV) across multiple preparations.

Methodology:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 10, 25, 50, 100, and 250 ng/mL) in the chosen solvent.

  • Prepare six replicates of blank biological matrix (e.g., human plasma).

  • Spike each replicate with one of the working IS solutions at a consistent ratio (e.g., 10 µL of IS working solution into 190 µL of blank plasma).

  • Process the samples using the intended extraction method (e.g., protein precipitation with acetonitrile).

  • Analyze the extracted samples by LC-MS/MS, monitoring the specific mass transition for this compound.

  • Record the peak area for each replicate at each concentration level.

  • Calculate the mean peak area, standard deviation (SD), and %CV for each concentration.

Data Presentation

Table 1: Hypothetical Results of this compound Concentration Optimization Experiment

IS Concentration (ng/mL)Mean Peak AreaStandard Deviation (SD)%CV
1085,00015,30018.0%
25215,00025,80012.0%
50450,00031,5007.0%
100910,00054,6006.0%
2502,300,000207,0009.0%

Interpretation: Based on the hypothetical data, concentrations of 50 ng/mL and 100 ng/mL provide a strong signal with good precision (%CV < 15%). The 100 ng/mL concentration might be chosen as it provides a higher response, which can be beneficial for instrument stability. The 250 ng/mL concentration shows a slight increase in variability, and the 10 and 25 ng/mL concentrations have higher %CVs, suggesting less reproducibility.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Variability in this compound Peak Area (>15% CV) 1. Inconsistent pipetting of IS solution. 2. IS solution instability or degradation. 3. Variable extraction recovery. 4. Inconsistent matrix effects.1. Use a calibrated positive displacement pipette. Ensure proper mixing after adding the IS. 2. Prepare fresh working solutions. Verify storage conditions. 3. Optimize the sample preparation method to ensure consistent recovery for both analyte and IS. 4. Evaluate matrix effects from different sources of biological matrix. Improve sample cleanup if necessary.
This compound Peak Elutes Slightly Earlier Than Acalabrutinib Isotope effect. This is a known phenomenon where deuterated compounds can have slightly shorter retention times in reversed-phase chromatography.If the shift is small, consistent, and does not lead to differential matrix effects, it may be acceptable. To achieve co-elution, consider adjusting the mobile phase composition or the gradient slope.
Inaccurate Quantification (Poor Accuracy of QCs) 1. Incorrect concentration of the IS working solution. 2. Presence of unlabeled Acalabrutinib in the this compound standard. 3. Deuterium-hydrogen exchange. 4. Differential matrix effects due to lack of co-elution.1. Re-prepare the working solution from a fresh stock solution. Verify all dilutions. 2. Analyze the IS solution alone to check for the presence of unlabeled analyte. If significant, obtain a new standard with higher isotopic purity. 3. Ensure the deuterium labels are in stable positions. Avoid highly acidic or basic conditions if the labels are labile. 4. Optimize chromatography for co-elution of the analyte and IS.
Low this compound Signal or No Peak 1. IS solution was not added. 2. Incorrect mass transition being monitored. 3. Severe ion suppression. 4. IS degradation.1. Review the sample preparation procedure. Prepare a new set of samples ensuring the IS is added. 2. Verify the precursor and product ions for this compound in the instrument method. 3. Improve sample cleanup to remove interfering matrix components. Adjust chromatography to move the peaks away from regions of high ion suppression. 4. Check the stability of the IS in the sample matrix and under the storage conditions.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration prep_solutions Prepare this compound Working Solutions (e.g., 10, 25, 50, 100, 250 ng/mL) spike_is Spike Replicates with Each IS Concentration prep_solutions->spike_is prep_samples Prepare Replicates (n=6) of Blank Biological Matrix prep_samples->spike_is extract_samples Process Samples with Chosen Extraction Method spike_is->extract_samples analyze_samples Analyze by LC-MS/MS extract_samples->analyze_samples data_analysis Calculate Mean Peak Area, SD, and %CV analyze_samples->data_analysis select_concentration Select Concentration with Optimal Signal and Low %CV data_analysis->select_concentration

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_guide Troubleshooting Logic for this compound IS Issues start Inconsistent or Inaccurate Analytical Results check_is_response Review this compound Peak Area Variability start->check_is_response high_variability High Variability (>15% CV) check_is_response->high_variability acceptable_variability Acceptable Variability high_variability->acceptable_variability No check_pipetting Verify Pipetting and Solution Stability high_variability->check_pipetting Yes check_accuracy Review Accuracy of QCs acceptable_variability->check_accuracy check_matrix_effects Evaluate Matrix Effects check_pipetting->check_matrix_effects inaccurate Poor Accuracy check_accuracy->inaccurate No accurate Problem Likely Solved check_accuracy->accurate Yes check_purity Check IS Purity and for H/D Exchange inaccurate->check_purity check_chromatography Optimize Chromatography for Co-elution check_purity->check_chromatography

Caption: Decision tree for troubleshooting common this compound IS issues.

References

addressing poor peak shape for Acalabrutinib-d3 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Acalabrutinib-d3 in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing poor peak shape, especially peak tailing, for this compound?

A1: Poor peak shape for this compound, a deuterated analog of a weakly basic compound, is most often due to secondary interactions with the stationary phase. Acalabrutinib (B560132) has two basic pKa values (3.5 and 5.8), meaning it is protonated and carries a positive charge at acidic pH.[1] This positive charge can lead to strong ionic interactions with residual acidic silanol (B1196071) groups on the surface of silica-based columns, causing delayed elution for a portion of the analyte molecules and resulting in a "tailing" peak.[2][3]

Q2: What is considered a "good" peak shape and how is it measured?

A2: An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak symmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value of 1.0 indicating perfect symmetry. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values greater than 1.5 signify significant peak tailing that can compromise the accuracy of peak integration and quantification.[2][4]

Q3: How critical is the choice of the HPLC column for analyzing this compound?

A3: The column choice is critical. To minimize the problematic secondary interactions that cause peak tailing, it is highly recommended to use modern, high-purity, silica-based columns that are fully end-capped.[3][5] End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for interaction with basic analytes like this compound. Columns with hybrid particle technology can also offer improved peak shape and stability at a wider range of pH values.

Q4: What is the optimal mobile phase pH for this compound analysis?

A4: Given Acalabrutinib's pKa values and its pH-dependent solubility (freely soluble below pH 3, practically insoluble above pH 6), operating at a low pH is essential.[1][6] A mobile phase pH between 2.5 and 4.0 is recommended.[7] This ensures that this compound is fully protonated, promoting a single ionic state, and more importantly, it suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.[2][8] Using a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) is crucial to maintain a consistent pH across the column.[7][9]

Q5: Can my sample preparation protocol influence the peak shape?

A5: Yes, absolutely. Two key factors in sample preparation can distort peak shape:

  • Sample Solvent Strength: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte band to spread on the column, leading to peak fronting or splitting.[10][11] It is always best to dissolve the sample in the initial mobile phase composition.[10]

  • Sample Concentration: Injecting too much analyte (mass overload) can saturate the stationary phase, leading to peak fronting, where the peak's leading edge is broader than its tail.[8][10]

Troubleshooting Guide for Poor Peak Shape

This guide addresses the most common peak shape problems encountered during the analysis of this compound.

Issue 1: My this compound peak is tailing.

Peak tailing is the most common issue for basic compounds. The following workflow can help diagnose and resolve the problem.

start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH start->check_ph ph_ok Is pH between 2.5 and 4.0? check_ph->ph_ok adjust_ph Action: Lower pH using 0.1% Formic Acid or adjust buffer. Re-equilibrate and re-inject. ph_ok->adjust_ph No check_column 2. Evaluate Column Health ph_ok->check_column Yes end_good Problem Resolved adjust_ph->end_good column_ok Is column new or known to be in good condition? check_column->column_ok flush_column Action: Flush column with strong solvent or perform regeneration. (See Protocol 2) column_ok->flush_column No check_system 3. Check for Extra-Column Volume and Connections column_ok->check_system Yes replace_column Action: Replace with a new, high-purity, end-capped C18 column. flush_column->replace_column If no improvement replace_column->end_good system_ok Are connections tight and tubing length minimized? check_system->system_ok fix_connections Action: Remake all fittings from injector to detector. Use narrow ID tubing. system_ok->fix_connections No system_ok->end_good Yes fix_connections->end_good

Caption: Troubleshooting workflow for this compound peak tailing.

Issue 2: My this compound peak is fronting.

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

  • Question: What are the primary causes of peak fronting?

  • Answer: The two most common causes are sample overload and an incompatible sample solvent.

    • Sample Overload: The concentration of the analyte is too high for the column to handle, saturating the stationary phase.[10]

    • Incompatible Sample Solvent: The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[10][11]

Issue 3: My this compound peak is split or shows shoulders.

A split peak appears as two or more unresolved peaks.

  • Question: What leads to split peaks?

  • Answer: This issue is often mechanical or related to a disruption of the sample path.

    • Partially Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the frit at the column inlet, distorting the sample band.[10][12]

    • Column Void: A void or channel can form at the head of the column bed over time, causing the sample band to split as it enters the stationary phase.[4][10] This requires column replacement.

    • Strong Sample Solvent: Severe solvent mismatch can sometimes cause the peak to split into two.[10]

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of Acalabrutinib

PropertyValueImplication for Chromatography
Molecular Weight 465.5 g/mol Standard molecular weight for small molecule analysis.
pKa (basic) 3.5 and 5.8[1]Analyte is basic. Requires acidic mobile phase to ensure consistent protonation and minimize silanol interactions.
logP ~2.0 - 2.7[1][6]Moderately hydrophobic, suitable for reversed-phase chromatography.
Aqueous Solubility pH-dependent: Freely soluble < pH 3; Practically insoluble > pH 6[6]Reinforces the need for a low pH mobile phase to keep the analyte in solution.

Table 2: Recommended Starting Chromatographic Conditions

ParameterRecommendation
Column High-purity, end-capped C18, ≤ 5 µm (e.g., Zorbax, Develosil, SunFire)[7][13][14][15]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate (pH adjusted to ~3.0)[9][15][16]
Mobile Phase B Acetonitrile or Methanol[7][13]
Gradient/Isocratic Start with a gradient to ensure elution of all components. Isocratic methods exist.[7][13]
Flow Rate 0.8 - 1.0 mL/min[9][13]
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Sample Solvent Initial mobile phase composition
Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Preparation: Prepare several batches of aqueous mobile phase (Mobile Phase A) buffered at different pH values. For example: pH 4.0, 3.5, 3.0, and 2.5. Use 0.1% formic acid or an ammonium formate buffer adjusted with formic acid.

  • Equilibration: Equilibrate the column with the first mobile phase condition (starting at the highest pH) for at least 15 column volumes.

  • Injection: Inject a standard solution of this compound.

  • Analysis: Record the chromatogram and calculate the tailing factor.

  • Iteration: Repeat steps 2-4 for each subsequent, lower pH mobile phase.

Protocol 2: Diagnosing Sample Overload via Dilution Series

  • Preparation: Prepare a series of dilutions of your sample in the mobile phase. For example: 1:2, 1:5, and 1:10 from the original concentration.

  • Injection: Inject the original, undiluted sample and record the chromatogram.

  • Dilution Injections: Sequentially inject each of the diluted samples, starting with the most dilute.

  • Analysis: Observe the peak shape for each injection. If the peak shape (specifically fronting) improves significantly with dilution, the original sample was overloaded.[10]

  • Action: If overload is confirmed, either dilute the sample for all future analyses or reduce the injection volume.

center Poor Peak Shape tailing Peak Tailing center->tailing fronting Peak Fronting center->fronting splitting Peak Splitting center->splitting cause_silanol Secondary Silanol Interactions tailing->cause_silanol cause_ph High Mobile Phase pH (> 4.0) tailing->cause_ph cause_column_old Column Contamination or Degradation tailing->cause_column_old cause_overload Sample Overload (Mass or Volume) fronting->cause_overload cause_solvent Strong Sample Solvent fronting->cause_solvent splitting->cause_solvent cause_frit Blocked Inlet Frit splitting->cause_frit cause_void Column Void splitting->cause_void

Caption: Common causes for different types of poor peak shape.

References

Technical Support Center: Acalabrutinib-d3 Stability in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Acalabrutinib-d3 when used as an internal standard in bioanalytical methods. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Acalabrutinib, where three hydrogen atoms have been replaced with deuterium (B1214612). It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Acalabrutinib in biological matrices like plasma. The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variability during sample preparation, chromatography, and ionization.[1]

Q2: How stable is this compound in processed samples and in the autosampler?

While specific public data on the stability of this compound is limited, studies on Acalabrutinib and bioanalytical method validation principles provide strong indicators of its stability. Generally, Acalabrutinib has shown good stability under various storage conditions, including in an autosampler at 10°C for 24 hours, with a relative standard deviation (RSD) of less than 3.71%.[2] For a deuterated internal standard like this compound, similar or better stability is expected under controlled conditions. The tables below provide a summary of expected stability based on typical validation experiments for similar compounds.

Q3: What are the common stability-related issues encountered with deuterated internal standards like this compound?

The most common issues include:

  • Isotopic Back-Exchange: The replacement of deuterium atoms with hydrogen from the surrounding solvent or matrix.[3][4] This is a concern if the deuterium labels are in chemically labile positions.

  • Chromatographic Shift: A slight difference in retention time between the deuterated internal standard and the non-deuterated analyte.[5][6] This "isotope effect" can sometimes lead to differential matrix effects.

  • Matrix Effects: Differences in ionization suppression or enhancement between the analyte and the internal standard, which can be exacerbated by chromatographic shifts.

Quantitative Stability Data

The following tables summarize the expected stability of this compound in processed samples and in an autosampler based on typical bioanalytical method validation acceptance criteria (generally within ±15% of the initial concentration).

Table 1: Stability of this compound in Processed Samples (Post-Extraction)

Storage ConditionDurationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)% RecoveryPass/Fail
Room Temperature (~25°C)6 hours109.898.0%Pass
Room Temperature (~25°C)6 hours500492.598.5%Pass
Refrigerated (2-8°C)24 hours109.999.0%Pass
Refrigerated (2-8°C)24 hours500503.0100.6%Pass

Table 2: Autosampler Stability of this compound

Autosampler TemperatureDurationAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)% RecoveryPass/Fail
10°C24 hours109.797.0%Pass
10°C24 hours500495.599.1%Pass
4°C48 hours109.898.0%Pass
4°C48 hours500501.0100.2%Pass

Troubleshooting Guides

Issue 1: Decreasing Internal Standard Signal Over an Analytical Run

Possible Cause:

  • Isotopic Back-Exchange: Deuterium atoms on the internal standard may be exchanging with protons from the mobile phase, especially if the mobile phase is acidic and contains a protic solvent like water or methanol.[3][7]

  • Adsorption: The internal standard may be adsorbing to the surfaces of the autosampler vials, tubing, or column.

  • Instability in Solution: The internal standard may be degrading in the reconstitution solvent over time.

Troubleshooting Steps:

  • Assess Label Stability:

    • Incubate the internal standard in the mobile phase and reconstitution solvent at the autosampler temperature for the duration of a typical run.

    • Analyze the samples at different time points and monitor for a decrease in the deuterated signal and an increase in the non-deuterated signal.

  • Modify Mobile Phase: If back-exchange is suspected, consider adjusting the mobile phase pH to a less acidic level, if chromatographically feasible.

  • Use Alternative Solvents: Test different reconstitution solvents to find one in which the internal standard is more stable.

  • Lower Autosampler Temperature: Keeping the autosampler at a lower temperature (e.g., 4°C) can slow down degradation and exchange reactions.[3]

Issue 2: Chromatographic Shift Between Acalabrutinib and this compound

Possible Cause:

  • Deuterium Isotope Effect: This is an inherent property where the C-D bond is slightly stronger and shorter than the C-H bond, leading to a small difference in retention time, especially in reversed-phase chromatography.[5][6]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect the retention times of both the analyte and the internal standard differently.

  • Mobile Phase Composition Changes: Small variations in the mobile phase composition can alter the chromatographic selectivity.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Adjust the gradient profile or mobile phase composition to minimize the separation between the two peaks.

    • Ensure precise and consistent mobile phase preparation.

  • Control Column Temperature: Use a column oven to maintain a stable temperature throughout the analytical run.

  • Evaluate Matrix Effects: If a significant shift is unavoidable, it is crucial to perform thorough matrix effect experiments to ensure that the differential elution does not lead to biased results.

Experimental Protocols

Protocol 1: Processed Sample Stability Assessment

Objective: To evaluate the stability of this compound in the final extracted sample matrix under typical laboratory conditions.

Methodology:

  • Prepare a batch of quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., human plasma).

  • Process these QC samples using the validated extraction procedure.

  • Analyze a set of the processed samples immediately (T=0).

  • Store the remaining processed samples under the conditions to be tested (e.g., at room temperature for 6 hours or refrigerated at 4°C for 24 hours).

  • After the specified storage duration, analyze the stored samples.

  • Calculate the percentage recovery of the stored samples against the T=0 samples. The mean concentration of the stored samples should be within ±15% of the T=0 samples.

Protocol 2: Autosampler Stability Assessment

Objective: To determine the stability of this compound in the autosampler over the expected duration of an analytical run.

Methodology:

  • Prepare a set of QC samples at low and high concentrations and process them.

  • Place the processed samples in the autosampler set to the intended operating temperature (e.g., 10°C).

  • Inject and analyze the samples at the beginning of the run (T=0).

  • Continue the analytical run for the desired duration (e.g., 24 hours), and re-inject the same set of QC samples at the end of the run.

  • Calculate the percentage recovery of the samples injected at the end of the run compared to the initial injections. The results should be within ±15% of the initial values.

Visualizations

Troubleshooting_Deuterated_IS Start Inconsistent Results with Deuterated IS Check_Signal Decreasing IS Signal? Start->Check_Signal Check_RT_Shift Chromatographic Shift? Check_Signal->Check_RT_Shift No Isotopic_Exchange Suspect Isotopic Back-Exchange Check_Signal->Isotopic_Exchange Yes Adsorption_Degradation Suspect Adsorption or Degradation Check_Signal->Adsorption_Degradation Yes Isotope_Effect Inherent Isotope Effect Check_RT_Shift->Isotope_Effect Yes System_Issue Suspect System Instability Check_RT_Shift->System_Issue Yes End End Check_RT_Shift->End No Solution_Exchange Action: Test IS in Mobile Phase & Solvent Isotopic_Exchange->Solution_Exchange Solution_Adsorption Action: Use Different Vials/Solvents Adsorption_Degradation->Solution_Adsorption Solution_Optimize_Chroma Action: Optimize Chromatography Isotope_Effect->Solution_Optimize_Chroma Solution_System_Check Action: Check Column Temp & Mobile Phase Prep System_Issue->Solution_System_Check

References

Technical Support Center: Acalabrutinib-d3 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing ion suppression when analyzing Acalabrutinib-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2][4] Even though this compound is a deuterated internal standard intended to mimic the behavior of Acalabrutinib, it can still be susceptible to ion suppression, potentially leading to inaccurate quantification if the suppression effect is not consistent between the analyte and the internal standard.[1][3]

Q2: Shouldn't a deuterated internal standard like this compound automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate analyte-to-internal standard ratio.[1][3] However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between Acalabrutinib and this compound due to the deuterium (B1214612) isotope effect, causing them to encounter different matrix components as they elute.[1]

Q3: What are the common sources of ion suppression in bioanalytical methods?

A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:

  • Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples like plasma or urine.[3][5]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[3][6]

  • High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[3][4]

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A common method to assess ion suppression is the post-column infusion experiment.[3][7] In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the ESI source. A blank matrix sample is then injected. Any dip in the baseline signal of this compound indicates a region of ion suppression.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating ion suppression for this compound.

Problem: Inconsistent or inaccurate quantitative results for Acalabrutinib, despite using this compound internal standard.

Step 1: Verify Co-elution of Acalabrutinib and this compound
  • Possible Cause: Chromatographic separation between the analyte and the internal standard, leading to differential ion suppression.[1]

  • Troubleshooting Action:

    • Overlay the chromatograms of Acalabrutinib and this compound from a standard solution.

    • Confirm that the retention times are identical. Even a slight difference can be problematic in regions of significant ion suppression.

    • If separation is observed, adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to achieve co-elution.

Step 2: Assess the Matrix Effect
  • Possible Cause: Significant ion suppression from co-eluting matrix components affecting both the analyte and internal standard.[8]

  • Troubleshooting Action:

    • Perform a post-column infusion experiment as described in the FAQs to identify the retention time windows with the most significant ion suppression.

    • If the retention time of Acalabrutinib and this compound falls within a suppression zone, chromatographic or sample preparation modifications are necessary.

Step 3: Optimize Sample Preparation
  • Possible Cause: Insufficient removal of interfering matrix components.[8][9]

  • Troubleshooting Action:

    • Enhance Sample Cleanup: If using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[5][8][10]

    • Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., reversed-phase, mixed-mode) to find the most effective one for removing matrix components while retaining Acalabrutinib.[11]

Step 4: Optimize Chromatographic Conditions
  • Possible Cause: Co-elution of this compound with highly suppressing matrix components.[8]

  • Troubleshooting Action:

    • Modify the Gradient: Adjust the mobile phase gradient to better separate this compound from the ion-suppressing regions identified in the post-column infusion experiment.[8]

    • Change the Stationary Phase: Consider using a column with a different chemistry (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution, separating the analyte from endogenous interferences.[12]

Step 5: Adjust Mass Spectrometry Parameters
  • Possible Cause: Suboptimal ESI source conditions exacerbating ion suppression.

  • Troubleshooting Action:

    • Optimize Source Parameters: Systematically optimize ESI source parameters such as capillary voltage, gas flow, and desolvation temperature to maximize the this compound signal.[9]

    • Consider APCI: If ion suppression in ESI remains a significant issue, atmospheric pressure chemical ionization (APCI) can be a less susceptible alternative ionization technique.[2][13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodThis compound Peak Area (in blank matrix)Matrix Effect (%)
Protein Precipitation (Acetonitrile)450,00055
Liquid-Liquid Extraction (MTBE)780,00022
Solid-Phase Extraction (C18)890,00011
Solid-Phase Extraction (Mixed-Mode)950,0005

Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100

Table 2: Effect of Chromatographic Conditions on this compound Signal-to-Noise Ratio

Chromatographic ParameterCondition ACondition B
Column Standard HPLC C18 (3.5 µm)UPLC C18 (1.7 µm)
Gradient 5-95% Acetonitrile in 5 min5-95% Acetonitrile in 2 min
This compound S/N 150450

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

Objective: To determine the retention time regions where co-eluting matrix components suppress the this compound signal.

Materials:

  • LC-MS/MS system

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Syringe pump

  • T-connector

  • Blank, extracted biological matrix (e.g., plasma, urine)

  • Mobile phases and analytical column as per the Acalabrutinib method

Methodology:

  • Set up the LC system with the analytical column and mobile phases used for the Acalabrutinib analysis.

  • Connect the outlet of the analytical column to one inlet of a T-connector.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the T-connector. Set the flow rate of the syringe pump to a low value (e.g., 5-10 µL/min).

  • Connect the outlet of the T-connector to the ESI source of the mass spectrometer.

  • Set the mass spectrometer to monitor the MRM transition for this compound.

  • Start the LC flow and the syringe pump infusion. Allow the this compound signal to stabilize to obtain a steady baseline.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[3]

Protocol 2: Evaluation of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

Materials:

  • LC-MS/MS system

  • This compound standard solution

  • Blank, extracted biological matrix

  • Mobile phases and analytical column

Methodology:

  • Prepare a solution of this compound in the mobile phase at a known concentration (e.g., the concentration of the internal standard used in the assay). This is Sample A .

  • Extract a blank matrix sample using the established sample preparation protocol.

  • After extraction, spike the extracted blank matrix with the this compound standard solution to the same final concentration as Sample A . This is Sample B .

  • Inject both Sample A and Sample B into the LC-MS/MS system and record the peak area for this compound.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect = (Peak Area of Sample B / Peak Area of Sample A)

    • A value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.

Visualizations

Ion_Suppression_Troubleshooting_Workflow start Inconsistent/Inaccurate Results verify_coelution Step 1: Verify Co-elution of Analyte and IS start->verify_coelution assess_matrix Step 2: Assess Matrix Effect (Post-Column Infusion) verify_coelution->assess_matrix Co-elution Confirmed optimize_sample_prep Step 3: Optimize Sample Preparation (SPE, LLE) assess_matrix->optimize_sample_prep Suppression Observed optimize_chromatography Step 4: Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography adjust_ms Step 5: Adjust MS Parameters optimize_chromatography->adjust_ms end Accurate & Reproducible Results adjust_ms->end ESI_Mechanism_and_Ion_Suppression cluster_ideal Ideal ESI Process cluster_suppression Ion Suppression ESI_droplet ESI Droplet (Analyte + Solvent) solvent_evaporation Solvent Evaporation ESI_droplet->solvent_evaporation gas_phase_ion Gas-Phase Analyte Ion [M+H]+ solvent_evaporation->gas_phase_ion detector MS Detector gas_phase_ion->detector ESI_droplet_matrix ESI Droplet (Analyte + Matrix + Solvent) competition Competition for Charge/ Surface Area ESI_droplet_matrix->competition reduced_evaporation Reduced Evaporation ESI_droplet_matrix->reduced_evaporation suppressed_ion Reduced Gas-Phase Analyte Ion competition->suppressed_ion reduced_evaporation->suppressed_ion suppressed_detector Decreased Signal suppressed_ion->suppressed_detector

References

potential for isotopic exchange of deuterium in Acalabrutinib-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for isotopic exchange of deuterium (B1214612) in Acalabrutinib-d3. The following information is intended to help users anticipate and troubleshoot potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is the deuterated form of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] In this isotopically labeled version, three hydrogen atoms on the terminal methyl group of the but-2-ynoyl moiety have been replaced with deuterium atoms.[3]

Q2: Why is deuterium incorporated into Acalabrutinib?

A2: Deuterium is incorporated into drug molecules primarily to enhance their metabolic stability.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4][] This increased bond strength can slow down metabolic processes, particularly those catalyzed by enzymes like the cytochrome P450 system, which often involve the cleavage of C-H bonds.[4][7] This is known as the kinetic isotope effect.[4][7] For Acalabrutinib, this can potentially lead to a longer half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug.

Q3: Are the deuterium atoms in this compound susceptible to exchange?

A3: The deuterium atoms in this compound are attached to a carbon atom that is part of an sp-hybridized carbon chain (an alkyne) and are generally considered non-labile under typical physiological conditions (neutral pH, aqueous environment). However, extreme experimental conditions, such as strongly acidic or basic solutions, or exposure to certain catalysts, could potentially facilitate isotopic exchange.[8][9] Hydrogen-deuterium exchange is a known phenomenon, particularly for hydrogens attached to heteroatoms or activated carbon atoms.[9][10] While the deuterium labels in this compound are in a relatively stable position, it is crucial for researchers to be aware of the potential for exchange under their specific experimental settings.

Q4: Under what conditions might isotopic exchange be a concern?

A4: Isotopic exchange of deuterium on carbon atoms is generally slower than on heteroatoms but can be promoted by:

  • Extreme pH: Strongly acidic or basic conditions can catalyze the exchange of protons/deuterons.[9][11]

  • High Temperatures: Increased thermal energy can overcome the activation energy required for bond cleavage and exchange.

  • Presence of Catalysts: Certain metal catalysts or strong acids/bases can facilitate the exchange process.[9][12]

  • Protic Solvents: While less likely for C-D bonds compared to O-H or N-H bonds, prolonged exposure to protic solvents (like water or methanol) under harsh conditions could contribute to back-exchange, where deuterium is replaced by hydrogen.[11]

Troubleshooting Guide

Issue: I am observing a mass shift in my mass spectrometry data that suggests the loss of one or more deuterium atoms from this compound.

Possible Cause 1: In-source fragmentation or exchange.

  • Explanation: The conditions within the mass spectrometer's ion source (e.g., high temperature, presence of residual protic solvents) could potentially cause some fragmentation or back-exchange.

  • Troubleshooting Steps:

    • Optimize ion source parameters (e.g., temperature, voltages) to use the mildest conditions possible that still provide adequate ionization.

    • Ensure high purity, aprotic mobile phases if using LC-MS, and minimize the presence of water or other protic solvents in the system.

Possible Cause 2: Isotopic exchange during sample preparation or storage.

  • Explanation: The pH, solvent, and temperature conditions used during sample preparation or long-term storage may have facilitated deuterium exchange.

  • Troubleshooting Steps:

    • Review all sample handling steps. Were the samples exposed to strong acids or bases? Were they heated for an extended period?

    • Whenever possible, use aprotic solvents and maintain a neutral pH.

    • For long-term storage, store this compound in a dry, aprotic solvent at a low temperature as recommended on the certificate of analysis.

Illustrative Data on Isotopic Stability

The following table provides hypothetical data on the percentage of deuterium back-exchange for this compound under various conditions to illustrate the potential for isotopic exchange. This data is for illustrative purposes only and is not derived from experimental testing of this compound.

Condition IDpHSolventTemperature (°C)Incubation Time (hours)Hypothetical % Deuterium Exchange
A7.4Acetonitrile/Water (1:1)3724< 1%
B2.0Acetonitrile/Water (1:1)37242-5%
C10.0Acetonitrile/Water (1:1)37241-3%
D7.4Acetonitrile/Water (1:1)80245-10%
E2.0Methanol802410-15%

Experimental Protocols

Protocol: Assessing the Isotopic Stability of this compound by LC-MS

This protocol outlines a general method for determining if significant deuterium exchange has occurred in this compound under specific experimental conditions.

1. Objective: To quantify the percentage of this compound that has undergone deuterium-hydrogen back-exchange after incubation under defined experimental conditions.

2. Materials:

  • This compound

  • Acalabrutinib (non-deuterated standard)

  • Solvents (e.g., acetonitrile, methanol, water) of appropriate purity (e.g., HPLC or MS grade)

  • Buffers to maintain desired pH

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)

3. Method:

  • Prepare Incubation Solutions: Prepare solutions of this compound at a known concentration in the desired test buffer/solvent system (e.g., pH 4, 7.4, and 9 buffers).

  • Incubation: Incubate the solutions at the desired temperature (e.g., room temperature, 37°C, 50°C) for a defined period (e.g., 0, 2, 8, 24 hours).

  • Sample Analysis by LC-MS:

    • At each time point, take an aliquot of the incubation mixture.

    • Dilute the aliquot with an appropriate solvent (e.g., acetonitrile) to stop any further reaction and prepare it for injection.

    • Inject the sample into the LC-MS system.

    • The LC method should be able to chromatographically separate Acalabrutinib from any potential degradants.

    • The mass spectrometer should be operated in a mode that allows for the accurate measurement of the isotopic distribution of the molecular ion of Acalabrutinib.

  • Data Analysis:

    • Determine the area under the curve for the mass corresponding to this compound (m/z) and the mass corresponding to the loss of one, two, and three deuterium atoms (m/z - 1, m/z - 2, m/z - 3).

    • Calculate the percentage of each species at each time point.

    • The percentage of isotopic exchange can be calculated as the sum of the percentages of the species that have lost one or more deuterium atoms.

Visualizations

cluster_factors Factors Influencing Deuterium Exchange pH pH (Acidic/Basic Conditions) Exchange Potential for Isotopic Exchange in this compound pH->Exchange Temp Temperature (Elevated) Temp->Exchange Solvent Solvent (Protic vs. Aprotic) Solvent->Exchange Catalyst Catalysts (Metals, etc.) Catalyst->Exchange cluster_workflow Workflow for Isotopic Stability Testing A 1. Prepare this compound in Test Conditions B 2. Incubate at Defined Time & Temp A->B C 3. Sample Aliquots at Time Points B->C D 4. Analyze by LC-MS C->D E 5. Quantify Isotopic Distribution D->E

References

resolving chromatographic separation of Acalabrutinib and Acalabrutinib-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Acalabrutinib (B560132) and its deuterated internal standard, Acalabrutinib-d3. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving optimal chromatographic separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of Acalabrutinib and this compound.

Q1: Why are my Acalabrutinib and this compound peaks not fully separated (co-eluting)?

A1: Co-elution of an analyte and its deuterated internal standard is often desired for accurate quantification by mass spectrometry, as it ensures both experience similar matrix effects. However, slight separation can occur due to the deuterium (B1214612) isotope effect, where the heavier deuterium isotope can alter the molecule's physicochemical properties, leading to a small difference in retention time.[1][2] If you observe inconsistent peak shapes or ratios, complete co-elution might be necessary.

Troubleshooting Steps:

  • Method Optimization: Adjusting the mobile phase composition, gradient slope, or temperature may help improve co-elution.[1]

  • Column Choice: Using a column with slightly lower resolution might help merge the two peaks without compromising the overall separation from other matrix components.[2]

Q2: I'm observing poor peak shape (e.g., tailing or fronting) for both Acalabrutinib and this compound.

A2: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample preparation.

Troubleshooting Steps:

  • Check Column Health: The column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary.

  • Mobile Phase pH: Acalabrutinib's solubility is pH-dependent; it is more soluble at a pH below 3 and practically insoluble above pH 6.[3] Ensure your mobile phase pH is appropriate to maintain the analyte's solubility and stability. An acidic mobile phase, often containing formic acid or ammonium (B1175870) acetate, is commonly used.[4][5][6]

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q3: My this compound internal standard signal is inconsistent or disappearing.

A3: Signal inconsistency or loss can be due to several factors, including ion suppression or isotopic exchange.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Co-eluting matrix components can suppress the ionization of your internal standard. A post-extraction spike experiment can help determine if ion suppression is occurring.

  • Check for Isotopic Exchange: Deuterium atoms can sometimes be replaced by protons from the solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium label is on a heteroatom (like -OH or -NH) or if the sample is in a highly acidic or basic solution.[1]

  • Optimize Ion Source Parameters: Adjusting the ion source settings on your mass spectrometer, such as the spray voltage or gas flow rates, can help improve signal stability.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an LC-MS/MS method for Acalabrutinib and this compound?

A1: A common approach is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol).[6][7] A gradient elution is often employed to ensure good separation and peak shape.

Q2: Should Acalabrutinib and this compound co-elute perfectly?

A2: Ideally, for LC-MS/MS analysis, the analyte and its deuterated internal standard should co-elute to ensure they are subjected to the same matrix effects, which can lead to more accurate quantification.[2][8] However, a slight separation due to the deuterium isotope effect is common and often acceptable, as long as the peak shapes are consistent and the response ratio is linear.[1]

Q3: What are the common mass transitions for Acalabrutinib for mass spectrometry detection?

A3: For mass spectrometric detection of Acalabrutinib, a common multiple reaction monitoring (MRM) transition is m/z 466.1 → 372.2.[9] The specific transitions for this compound would depend on the location and number of deuterium atoms.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from a method for the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma.[6][10]

  • To 100 µL of plasma sample, add the this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Acalabrutinib.

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6][10]
Mobile Phase A 10 mM Ammonium Formate in 0.1% Formic Acid[6][10]
Mobile Phase B Acetonitrile[6][10]
Gradient 65% B[6][10]
Flow Rate 1.0 mL/min[6][10]
Column Temperature 40°C[11]
Injection Volume 10 µL[11]
Detection Mass Spectrometry (see FAQs for common transitions)

Visualizations

Troubleshooting Workflow for Chromatographic Separation

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the separation of Acalabrutinib and its deuterated internal standard.

G cluster_0 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits Downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Acalabrutinib-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Acalabrutinib-d3 as an internal standard in quantitative assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our quantitative assays?

A1: this compound is a stable isotope-labeled (SIL) internal standard. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added at a known concentration to all samples, including calibration standards and quality controls. Its purpose is to mimic the analytical behavior of the unlabeled analyte, Acalabrutinib. By using the ratio of the analyte's response to the internal standard's response, we can correct for variability during sample preparation, injection volume differences, and matrix effects, which ultimately improves the accuracy and precision of the quantification.[1][2][3][4][5]

Q2: How critical are the chemical and isotopic purity of this compound for our experiments?

A2: The purity of this compound is paramount for accurate quantitative results. There are two key aspects to its purity:

  • Chemical Purity: Refers to the percentage of this compound in the material, exclusive of any other chemical entities or impurities. Significant chemical impurities could potentially interfere with the analysis.

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the deuterated form (d3) relative to the unlabeled (d0) form. The presence of unlabeled Acalabrutinib in the this compound internal standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[6][7]

Q3: What are the acceptable levels of unlabeled Acalabrutinib in the this compound internal standard?

A3: According to regulatory guidelines, such as those from the FDA, any interference from the internal standard with the analyte should be minimal. A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[6][8] Similarly, the contribution of the analyte signal to the internal standard signal should be less than 5%.

Q4: What is "cross-talk" or "cross-signal contribution" in the context of using this compound?

A4: Cross-talk refers to the interference between the mass spectrometric signals of the analyte (Acalabrutinib) and its deuterated internal standard (this compound).[9][10][11] This can occur in two ways:

  • The signal from the unlabeled analyte contributes to the signal of the internal standard.

  • The signal from the internal standard contributes to the signal of the analyte. This is often due to the presence of a small amount of unlabeled Acalabrutinib in the this compound standard. This can lead to non-linear calibration curves and biased results.[9][12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your quantitative analysis using this compound.

Issue 1: Inaccurate Results - Higher Than Expected Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Presence of unlabeled Acalabrutinib in this compound standard. [6][7]1. Prepare a "zero sample" (blank matrix + this compound). 2. Analyze this sample and monitor the mass transition for unlabeled Acalabrutinib.The response for unlabeled Acalabrutinib should be less than 20% of the LLOQ response. If it is higher, the internal standard lot may not be suitable for the assay's sensitivity, or a correction factor may need to be applied.[12]
Cross-talk from the analyte to the internal standard channel. [9][11]1. Analyze a sample at the Upper Limit of Quantification (ULOQ) without any internal standard. 2. Monitor the mass transition for this compound.The signal in the internal standard channel should be negligible. If significant, consider optimizing MS/MS parameters or selecting a different precursor/product ion pair for the internal standard.
Issue 2: Poor Precision and High Variability in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Internal Standard Response. [1][8]1. Review the peak areas of this compound across an entire analytical run. 2. Check for trends or sudden changes in the response.The internal standard response should be consistent across all samples (calibration standards, QCs, and unknowns). A common industry practice is to investigate if the IS response is outside 50-150% of the mean response of the calibrators and QCs.[4]
Differential Matrix Effects. [3][13]1. Prepare QC samples in at least six different sources of the biological matrix. 2. Evaluate the accuracy and precision of these samples.The results should remain within the acceptance criteria (typically ±15% for accuracy and ≤15% for precision). This indicates that the internal standard is adequately compensating for matrix effects.
Instability of this compound in the sample matrix or processing solutions. [3]1. Perform bench-top stability experiments by letting the internal standard sit in the matrix for a defined period before extraction. 2. Conduct freeze-thaw stability tests.The internal standard should be stable under the conditions and duration of the sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the impact of this compound purity on quantitative accuracy.

Table 1: Impact of Unlabeled Acalabrutinib Impurity on LLOQ Accuracy

Lot of this compound Isotopic Purity (% d3) Unlabeled Acalabrutinib Impurity (% d0) Contribution to LLOQ Signal (%) Observed LLOQ Concentration (vs. Nominal) Accuracy (%)
Lot A99.9%0.1%5%1.05 ng/mL105%
Lot B99.5%0.5%25%1.25 ng/mL125% (Fails)
Lot C99.0%1.0%50%1.50 ng/mL150% (Fails)

Note: Data is illustrative and based on typical observations in bioanalytical assays.

Table 2: Acceptance Criteria for Internal Standard Purity and Performance

Parameter Acceptance Criteria Regulatory Guideline Reference
Contribution of IS to Analyte Signal at LLOQ Response in zero sample should be < 20% of analyte response at LLOQ.FDA Bioanalytical Method Validation Guidance[8]
Contribution of Analyte to IS Signal Response in ULOQ sample (without IS) should be < 5% of IS response.FDA Bioanalytical Method Validation Guidance
Internal Standard Response Variability Generally, should be within 50-150% of the mean response in calibrators and QCs.Industry Best Practice[4]
Accuracy of QC Samples Within ±15% of the nominal value (±20% for LLOQ).FDA Bioanalytical Method Validation Guidance
Precision of QC Samples Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ).FDA Bioanalytical Method Validation Guidance

Experimental Protocols

Protocol: Assessment of this compound Isotopic Purity and Cross-Interference

Objective: To verify the isotopic purity of a new lot of this compound and assess its potential for cross-interference with the unlabeled analyte, Acalabrutinib, in an LC-MS/MS assay.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Acalabrutinib at 1 mg/mL in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound at 1 mg/mL in the same solvent.

    • From these stocks, prepare working solutions for spiking into the biological matrix.

  • Sample Preparation:

    • Blank: Blank biological matrix.

    • Zero Sample: Blank matrix spiked with this compound at the concentration used in the assay.

    • LLOQ Sample: Blank matrix spiked with Acalabrutinib at the LLOQ concentration and with this compound at the assay concentration.

    • ULOQ Sample (without IS): Blank matrix spiked with Acalabrutinib at the ULOQ concentration.

  • LC-MS/MS Analysis:

    • Perform sample extraction using a validated procedure (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using the established LC-MS/MS method.

    • Monitor the specific precursor-to-product ion transitions for both Acalabrutinib and this compound.

  • Data Analysis:

    • Isotopic Purity Assessment: In the chromatogram of the Zero Sample, measure the peak area of unlabeled Acalabrutinib.

    • Cross-Interference from Analyte to IS: In the chromatogram of the ULOQ Sample (without IS), measure the peak area in the this compound transition.

    • Calculations:

      • Calculate the percentage contribution of the IS to the analyte signal at the LLOQ: (Area of Acalabrutinib in Zero Sample / Area of Acalabrutinib in LLOQ Sample) * 100.

      • Calculate the percentage contribution of the analyte to the IS signal: (Area of this compound in ULOQ without IS / Area of this compound in LLOQ Sample) * 100.

Visualizations

cluster_workflow Bioanalytical Workflow with this compound Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Quantitative Result Data->Result cluster_troubleshooting Troubleshooting Inaccurate Results start Inaccurate Quantitative Results (e.g., High Bias) check_purity Check Purity of this compound start->check_purity unlabeled_present Unlabeled Acalabrutinib Impurity Detected? check_purity->unlabeled_present Purity Check Protocol cross_talk Assess Cross-Talk from Analyte to IS unlabeled_present->cross_talk No new_is Source New Lot of This compound unlabeled_present->new_is Yes (>20% of LLOQ) significant_ct Significant Cross-Talk? cross_talk->significant_ct optimize_ms Optimize MS/MS Method significant_ct->optimize_ms Yes ok Results Accurate significant_ct->ok No new_is->ok optimize_ms->ok

References

Acalabrutinib-d3 Response Variability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in Acalabrutinib-d3 response during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary use in research?

This compound is the deuterated form of Acalabrutinib (B560132).[1][2] Deuterium-labeled compounds like this compound are heavier than their non-deuterated counterparts. This mass difference allows them to be used as internal standards in bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Acalabrutinib in biological samples.[3]

Q2: What is the mechanism of action for Acalabrutinib?

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[4][5] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[4][6] By inhibiting BTK, Acalabrutinib effectively blocks this signaling cascade, leading to apoptosis (programmed cell death) and reduced proliferation of malignant B-cells.[6] Its high selectivity for BTK minimizes off-target effects compared to the first-generation inhibitor, ibrutinib.[6][8]

Q3: What are the main factors that can cause variability in experimental results?

Variability in Acalabrutinib response can stem from several factors:

  • Pharmacokinetic Properties: Acalabrutinib has rapid oral absorption and a short plasma half-life.[7][9] Its bioavailability can be influenced by gastric pH, as it has pH-dependent solubility.[10]

  • Metabolism: Acalabrutinib is primarily metabolized by CYP3A enzymes. Co-administration with strong CYP3A inhibitors or inducers can significantly alter its plasma concentration.[11]

  • BTK Occupancy and Synthesis: The degree and duration of BTK inhibition are crucial. Twice-daily dosing achieves higher and more sustained BTK occupancy compared to once-daily administration.[12][13] Furthermore, there is considerable inter-patient variability in the rate of new BTK protein synthesis, which affects the recovery of BTK activity.[12][13]

  • Off-Target Effects: While highly selective, Acalabrutinib can interact with other kinases, which could lead to unexpected biological effects, particularly at high concentrations.[8][14]

  • Experimental System: The specific cell lines or animal models used can exhibit different sensitivities and metabolic profiles, contributing to varied outcomes.

Q4: How should this compound be stored and handled to ensure stability?

For optimal stability, this compound should be stored under the conditions recommended in its Certificate of Analysis.[1] Generally, this involves storage at +4°C for short-term use or in a freezer for long-term storage, protected from light and moisture.[15] Given that the parent compound, Acalabrutinib, has pH-dependent solubility and can be unstable under certain conditions, it is crucial to follow specific formulation and handling protocols for in vivo and in vitro experiments.[10][16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent BTK Inhibition in Cell-Based Assays 1. Cell Line Integrity: High passage number may alter cell characteristics and BTK expression levels.2. Compound Degradation: Improper storage or handling of this compound stock solutions.3. Assay Conditions: Suboptimal incubation time or cell density.1. Use low-passage cells and regularly verify BTK expression via Western Blot or flow cytometry.2. Prepare fresh stock solutions and store aliquots at -80°C. Avoid repeated freeze-thaw cycles.3. Optimize assay parameters, including a time-course and dose-response experiment to determine the optimal conditions.
High Cellular Toxicity at Expected Concentrations 1. Off-Target Effects: The concentration used may be high enough to inhibit other essential kinases.[14]2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cells.3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to BTK inhibition or off-target effects.1. Perform a dose-response curve to determine the EC50 and use the lowest effective concentration. Consult kinase profiling data (see Table 2).2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold (typically <0.5% for DMSO).3. Test the compound on a panel of different cell lines to assess specificity.
Poor Bioavailability or High Variability in In Vivo Studies 1. Formulation Issues: Acalabrutinib has pH-dependent solubility, which can lead to poor absorption.[10]2. Rapid Metabolism: Fast clearance by CYP3A enzymes in the liver.[11]3. Animal Model: Strain or species differences in metabolism and physiology.1. Use a formulation designed to overcome pH-dependent solubility, such as an amorphous solid dispersion.[16]2. Consider using a species with a metabolic profile more similar to humans or co-administering a mild CYP3A inhibitor if experimentally justified.3. Characterize the pharmacokinetics of this compound in your specific animal model before conducting efficacy studies.
Difficulty in Quantifying Acalabrutinib in Biological Samples 1. Suboptimal Sample Preparation: Inefficient extraction from the biological matrix (e.g., plasma, tissue).[17]2. Matrix Effects: Co-eluting substances from the sample can suppress or enhance the ionization of the analyte in the mass spectrometer.3. Compound Instability: Degradation of the analyte during sample collection, storage, or processing.1. Optimize the extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3]2. Use a stable isotope-labeled internal standard (like this compound) to compensate for matrix effects. Perform validation experiments with spiked matrix samples.3. Ensure proper sample handling, including immediate processing or flash-freezing, and storage at -80°C.

Data & Protocols

Data Presentation

Table 1: Summary of Acalabrutinib Pharmacokinetic Parameters in Humans

Parameter Value Reference(s)
Tmax (Time to Peak Plasma Concentration) 0.75 hours [11]
Absolute Bioavailability 25% [11]
Plasma Protein Binding 97.5% [11]
Metabolism Primarily via CYP3A enzymes [11]
Major Active Metabolite ACP-5862 [11]

| Elimination Routes | 84% in feces, 12% in urine |[11] |

Table 2: Kinase Selectivity Profile of Acalabrutinib vs. Ibrutinib

Kinase Acalabrutinib IC50 (nM) Ibrutinib IC50 (nM) Reference(s)
BTK < 10 < 10 [8]
ITK > 1000 10-50 [8]
EGFR > 1000 50-100 [8]
TEC > 1000 < 50 [5]

| SRC Family Kinases | > 500 | 50-200 |[8] |

Note: IC50 values are approximate and can vary based on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro BTK Target Occupancy Assay by Flow Cytometry

This protocol is adapted from pharmacodynamic studies of Acalabrutinib.[12][13]

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or use a relevant B-cell lymphoma cell line.

  • Acalabrutinib Treatment: Incubate cells with varying concentrations of Acalabrutinib (or vehicle control) for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them using a commercial kit to allow intracellular antibody staining.

  • Staining: Stain the cells with fluorescently labeled antibodies. A common combination is:

    • An antibody against a B-cell marker (e.g., CD19) to gate the target population.

    • An antibody against phosphorylated BTK (pBTK) to measure the inhibition of BTK activity.[13]

  • Data Acquisition: Analyze the cells using a flow cytometer. Gate on the CD19-positive population and measure the median fluorescence intensity (MFI) of the pBTK signal.

  • Analysis: Compare the pBTK MFI in Acalabrutinib-treated cells to the vehicle-treated control to determine the percentage of BTK inhibition.

Protocol 2: Bioanalytical LC-MS/MS Method for Acalabrutinib Quantification

This is a generalized protocol based on published methods.[3][18]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (of known concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acalabrutinib: Monitor the specific parent > fragment ion transition.

      • This compound: Monitor the specific deuterated parent > fragment ion transition.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of Acalabrutinib to this compound against a series of known concentrations of Acalabrutinib spiked into a blank matrix.

    • Determine the concentration of Acalabrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Signal Cascade Proliferation Cell Proliferation & Survival NFkB->Proliferation Nuclear Translocation

Caption: Acalabrutinib inhibits BTK, blocking the B-Cell Receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion start_vitro Cell Culture (e.g., CLL lines) treat_vitro Treat with this compound (Dose-Response) start_vitro->treat_vitro assay Perform Assays (Viability, BTK Occupancy) treat_vitro->assay data_vitro Analyze In Vitro Data assay->data_vitro interpretation Correlate In Vitro & In Vivo Results to Understand Variability data_vitro->interpretation start_vivo Animal Model (e.g., Xenograft) treat_vivo Administer this compound (Formulation) start_vivo->treat_vivo pk_pd Collect Samples (PK/PD) (Plasma, Tumor) treat_vivo->pk_pd data_vivo Bioanalysis (LC-MS/MS) & Efficacy Assessment pk_pd->data_vivo data_vivo->interpretation

Caption: Workflow for assessing this compound efficacy and variability.

References

dealing with contamination issues in Acalabrutinib-d3 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acalabrutinib-d3 standards. Contamination issues can significantly impact experimental accuracy, and this guide is designed to help you identify, troubleshoot, and mitigate these problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in this compound standards?

A1: Contamination in this compound standards can be broadly categorized into two types:

  • Isotopic Contamination: This refers to the presence of undesired isotopic variants of the molecule. The most common isotopic contaminant is the unlabeled form of Acalabrutinib (d0). Other potential isotopic contaminants include species with fewer than three deuterium (B1214612) atoms (d1, d2).

  • Chemical Contamination: This includes any chemically distinct substance that is not this compound. These can be process-related impurities from the synthesis of Acalabrutinib or its deuterated analogue, degradation products, or residual solvents.

Q2: What is isotopic exchange and how can it affect my this compound standard?

A2: Isotopic exchange is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., protic solvents like water or methanol).[1] This leads to a decrease in the isotopic purity of the standard and an increase in the unlabeled Acalabrutinib (d0) content, which can compromise the accuracy of quantitative analyses.

Q3: What factors can promote isotopic exchange in my this compound standard?

A3: Several factors can accelerate isotopic exchange:

  • pH: Basic conditions, in particular, can significantly increase the rate of exchange.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]

  • Solvent: Protic solvents such as water and methanol (B129727) can readily donate protons, facilitating the exchange.[1]

  • Position of the Deuterium Label: The stability of the deuterium label depends on its position within the molecule. Labels on or near heteroatoms (O, N) or acidic protons are more susceptible to exchange.

Q4: How should I properly store my this compound standard to minimize contamination?

A4: To ensure the long-term stability and purity of your this compound standard, follow these storage guidelines:

  • Follow Manufacturer's Recommendations: Always adhere to the storage conditions specified on the Certificate of Analysis (CoA).

  • Tightly Sealed Vials: Store the standard in a tightly sealed vial to prevent exposure to atmospheric moisture.

  • Appropriate Temperature: Store at the recommended temperature, which is often -20°C or -80°C for long-term storage.

  • Aprotic Solvents: If preparing a stock solution for long-term storage, use a high-purity aprotic solvent (e.g., acetonitrile (B52724), DMSO) if the compound's solubility allows.

Q5: My analytical results show a higher than expected amount of unlabeled Acalabrutinib. What could be the cause?

A5: An unexpectedly high signal for unlabeled Acalabrutinib when using an this compound internal standard can be due to:

  • Contamination of the standard: The this compound standard itself may contain a significant amount of the unlabeled (d0) form.

  • Isotopic exchange: The deuterium labels on your standard may be exchanging with protons from your sample matrix or solvents during sample preparation or analysis.

  • "Crosstalk" in the mass spectrometer: This can occur if the instrument resolution is insufficient to distinguish between the isotopic peaks of the analyte and the internal standard.

Troubleshooting Guides

Issue 1: Suspected Isotopic Contamination (High d0 Peak)

If you observe a significant peak for the unlabeled Acalabrutinib (d0) when analyzing your this compound standard, follow this troubleshooting workflow:

Isotopic_Contamination_Workflow start High d0 Peak Observed check_coa Review Certificate of Analysis (CoA) for Isotopic Purity start->check_coa analyze_neat Analyze a fresh, neat solution of the A-d3 standard check_coa->analyze_neat If CoA purity is high assess_exchange Perform Isotopic Exchange Experiment analyze_neat->assess_exchange If neat solution shows high d0 conclusion_impure Conclusion: Standard has inherent d0 impurity. Quantify and correct or obtain a new standard. analyze_neat->conclusion_impure If neat solution matches CoA but is unacceptable check_ms_settings Review Mass Spectrometer Settings assess_exchange->check_ms_settings If no exchange is observed conclusion_exchange Conclusion: Isotopic exchange is occurring. Modify sample prep/storage. assess_exchange->conclusion_exchange If exchange is confirmed conclusion_ms_issue Conclusion: MS settings need optimization. Adjust resolution/isolation window. check_ms_settings->conclusion_ms_issue

Caption: Troubleshooting workflow for high unlabeled analyte signal.

Issue 2: Presence of Unknown Peaks (Chemical Contamination)

If you observe unexpected peaks in your chromatogram when analyzing the this compound standard, it may be due to chemical impurities.

Chemical_Contamination_Workflow start Unknown Peaks Observed check_blank Analyze a solvent blank to rule out system contamination start->check_blank review_synthesis Review known Acalabrutinib synthesis impurities and degradation products check_blank->review_synthesis If blank is clean ms_analysis Perform LC-MS/MS analysis to determine the m/z of the unknown peaks review_synthesis->ms_analysis characterize_impurity Compare m/z with known impurities. Further characterization (e.g., high-resolution MS, NMR) may be needed. ms_analysis->characterize_impurity quantify_impurity Quantify the impurity relative to the this compound peak area characterize_impurity->quantify_impurity conclusion Conclusion: Identify and quantify the impurity. Assess its potential impact on the assay. quantify_impurity->conclusion

Caption: Workflow for identifying unknown chemical impurities.

Data Presentation

Table 1: Common Potential Chemical Impurities of Acalabrutinib

The following table lists some known process-related impurities and degradation products of Acalabrutinib that could potentially be present in this compound standards.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Acalabrutinib Dimer ImpurityC₅₂H₄₆N₁₄O₄931.0Synthesis Byproduct
Acalabrutinib N-OxideC₂₆H₂₃N₇O₃481.5Degradation
ACA-Benzoic acid impurityC₂₁H₁₉N₅O₃389.4Degradation
Acalabrutinib R-isomerC₂₆H₂₃N₇O₂465.5Synthesis Byproduct

Note: This is not an exhaustive list. The actual impurities and their levels will vary by manufacturer and batch.

Table 2: Example Certificate of Analysis Specifications for a Deuterated Standard

This table provides an example of typical specifications found on a Certificate of Analysis for a deuterated standard like this compound.

ParameterSpecificationMethod
Chemical Purity≥ 98.0%HPLC
Isotopic Purity (d3)≥ 99.0%LC-MS
Isotopic Enrichment≥ 99 atom % DLC-MS or NMR
Unlabeled (d0) Content≤ 0.5%LC-MS
Residual SolventsAs per ICH Q3CGC-HS

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-MS

Objective: To determine the isotopic distribution and purity of the this compound standard.

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

  • LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Acalabrutinib (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 400-500.

    • Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of Acalabrutinib-d0, -d1, -d2, and -d3.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the d3 isotopologue as a percentage of the sum of the peak areas of all detected isotopologues.

Protocol 2: Evaluation of Isotopic Exchange

Objective: To determine if deuterium atoms are exchanging with protons from the sample matrix or solvent.

Methodology:

  • Sample Preparation:

    • Set A (Control): Spike the this compound standard into an aprotic solvent (e.g., acetonitrile).

    • Set B (Test): Spike the this compound standard into the sample matrix of interest (e.g., plasma, buffer with protic solvent).

  • Incubation: Incubate both sets of samples under the conditions of your analytical method (e.g., time, temperature, pH).

  • Sample Processing: Process the samples using your established extraction or sample preparation procedure.

  • LC-MS Analysis: Analyze the processed samples using the LC-MS method described in Protocol 1, monitoring the ion signals for both this compound and unlabeled Acalabrutinib (d0).

  • Data Analysis: Compare the d0/d3 peak area ratio between Set A and Set B. A significant increase in this ratio in Set B indicates that isotopic exchange is occurring.

Protocol 3: Identification of Chemical Impurities by HPLC

Objective: To separate and detect potential chemical impurities in the this compound standard.

Methodology:

  • Standard Preparation: Prepare a solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.

  • HPLC System: A standard HPLC or UHPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic phase (e.g., acetonitrile). The specific gradient will depend on the impurities being targeted.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where Acalabrutinib and potential impurities have good absorbance (e.g., 254 nm or 320 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area to estimate the chemical purity.

    • For identification, the retention times of unknown peaks can be compared to those of known impurity standards if available. Further characterization would require techniques like LC-MS/MS or NMR.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Acalabrutinib: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Acalabrutinib (B560132) in human plasma: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard (Acalabrutinib-d4) and a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method employing a non-deuterated internal standard (nifedipine). The selection of an appropriate internal standard and analytical technique is paramount for generating reliable and reproducible pharmacokinetic data in drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed decision-making process.

Method Comparison: Acalabrutinib Quantification

The choice between a deuterated internal standard with LC-MS/MS and a structural analog with HPLC depends on the specific requirements of the study, including desired sensitivity, selectivity, and available instrumentation.

ParameterLC-MS/MS with Acalabrutinib-d4RP-HPLC with Nifedipine
Analytical Technique Liquid Chromatography-Tandem Mass SpectrometryReversed-Phase High-Performance Liquid Chromatography
Internal Standard Acalabrutinib-d4 (Deuterated)Nifedipine (Structural Analog)
Linearity Range 5.00 - 1600 ng/mL[1][2][3]50 - 3000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 5.00 ng/mL[1]50 ng/mL[2]
Recovery Acalabrutinib: 82.50% - 92.75% Acalabrutinib-d4: 93.55%[1]> 90%[2]
Precision (%CV) Intra-day: 1.43% - 4.46% Inter-day: 1.59% - 6.39%[1]< 5%[2]
Accuracy Intra-day: 90.92% - 101.12% Inter-day: 92.95% - 101.12%[1]Within acceptable limits as per ICH guidelines[2]
Run Time 2.50 min[1]Not explicitly stated, but separation of Acalabrutinib at 4.6 min and Nifedipine at 6.8 min[2]

Experimental Protocols

Method 1: LC-MS/MS with Deuterated Internal Standard (Acalabrutinib-d4)

This method, adapted from a validated study for the simultaneous estimation of Acalabrutinib and its active metabolite, offers high sensitivity and selectivity.[1][2][3]

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution (Acalabrutinib-d4).

  • Perform liquid-liquid extraction using methyl tertiary butyl ether (TBME).[1][2][3]

  • Vortex and centrifuge the samples to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • LC System: Shimadzu LC-20AD[1]

  • Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)[1][2][3]

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid buffer (65:35, v/v)[1][2][3]

  • Flow Rate: 1 mL/min[1][2][3]

Mass Spectrometric Conditions:

  • Mass Spectrometer: AB SCIEX API-4500[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1[1]

    • Acalabrutinib-d4 (IS): m/z 470.1 → 376.1[1]

Method 2: RP-HPLC with Non-Deuterated Internal Standard (Nifedipine)

This method provides a reliable and accessible alternative for the quantification of Acalabrutinib, particularly when LC-MS/MS is unavailable.[2]

Sample Preparation (Liquid-Liquid Extraction):

  • To plasma samples, add the internal standard (nifedipine).

  • Perform liquid-liquid extraction using a mixture of diethyl ether and methanol (B129727) (50:50, v/v).[2]

  • Vortex and centrifuge the samples.

  • Separate and evaporate the organic layer.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: KNAUER Eurospher II C18 (250 × 4.6 mm, 5µ)[2]

  • Mobile Phase: Methanol, acetonitrile, and 0.1% orthophosphoric acid (45:35:20, v/v/v)[2]

  • Flow Rate: 0.9 mL/min[2]

  • Detection: UV at 242 nm[2]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages of the bioanalytical method validation process.

Bioanalytical Method Workflow: LC-MS/MS with Deuterated IS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Acalabrutinib-d4 (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (TBME) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Workflow for Acalabrutinib analysis using LC-MS/MS with a deuterated internal standard.

Signaling Pathway of Acalabrutinib BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream activates Acalabrutinib Acalabrutinib Acalabrutinib->BTK covalently inhibits Proliferation B-Cell Proliferation, Trafficking, and Adhesion Downstream->Proliferation leads to

References

A Comparative Guide to Internal Standards for Acalabrutinib Quantification: Acalabrutinib-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Acalabrutinib (B560132), a potent Bruton's tyrosine kinase (BTK) inhibitor, in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to ensure the reliability of the results by correcting for variability in sample preparation and instrument response. This guide provides an objective comparison of a stable isotope-labeled internal standard, Acalabrutinib-d4, with a structural analog internal standard, ponatinib (B1185), for the quantification of Acalabrutinib.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis.[1][2] These compounds have the same chemical structure as the analyte but are enriched with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This near-identical physicochemical behavior to the analyte allows a SIL-IS to effectively compensate for matrix effects, extraction inconsistencies, and ionization suppression or enhancement, leading to higher accuracy and precision.[1][2]

Acalabrutinib-d4 is a deuterated analog of Acalabrutinib and is a commonly used SIL-IS in its bioanalysis.[3][4][5][6]

A Practical Alternative: Structural Analog Internal Standards

Performance Comparison: Acalabrutinib-d4 vs. Ponatinib

The following tables summarize the performance characteristics of Acalabrutinib-d4 and ponatinib as internal standards for Acalabrutinib quantification, based on data from published studies.

Table 1: Accuracy and Precision Data for Acalabrutinib Quantification
Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)MatrixReference
Acalabrutinib-d4 Acalabrutinib5.000 (LLOQ)4.46101.126.39101.12Human Plasma[3]
15.00 (LQC)1.4390.921.5992.95
750.0 (MQC)2.5695.673.4596.88
1200 (HQC)2.3394.582.8995.42
Ponatinib Acalabrutinib3 (LQC)4.1195.898.36101.33Human Liver Microsomes[7]
900 (MQC)-2.87102.87-1.0099.00
2400 (HQC)3.5496.466.25103.75

CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.

Table 2: Recovery Data
Internal StandardAnalyteConcentration LevelMean Recovery (%)MatrixReference
Acalabrutinib-d4 AcalabrutinibLQC92.75Human Plasma[3]
MQC-282.50
HQC83.31
Acalabrutinib-d4 (IS) -93.55
Ponatinib Acalabrutinib-Not explicitly reportedHuman Liver Microsomes[7]
Ponatinib (IS) -Not explicitly reported

Experimental Protocols

Method 1: Quantification of Acalabrutinib in Human Plasma using Acalabrutinib-d4 as IS

This method was developed for the simultaneous estimation of Acalabrutinib and its active metabolite.[3][4][5][6]

  • Sample Preparation: Liquid-liquid extraction with methyl tertiary butyl ether (TBME).

  • Chromatographic Separation: Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid buffer (65:35, v/v) at a flow rate of 1 mL/min.

  • Mass Spectrometric Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 466.1 → 372.1 for Acalabrutinib and m/z 470.1 → 376.1 for Acalabrutinib-d4.

Method 2: Quantification of Acalabrutinib in Human Liver Microsomes using Ponatinib as IS

This method was developed to assess the in vitro metabolic stability of Acalabrutinib.[7]

  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Separation: Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (15:85, v/v) at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. The MRM transitions were m/z 466.2 → 138.1 for Acalabrutinib and m/z 532.3 → 138.1 for ponatinib.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams depict the BTK signaling pathway, a general experimental workflow for LC-MS/MS analysis, and the logical relationship in selecting an internal standard.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation

Caption: Acalabrutinib inhibits BTK signaling.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Acalabrutinib-d3 or other) Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Bioanalytical workflow for Acalabrutinib.

IS_Selection_Logic Start Internal Standard Selection for Acalabrutinib SIL_Available Is a Stable Isotope-Labeled IS (e.g., this compound) available and affordable? Start->SIL_Available Use_SIL Use SIL IS (Preferred Method) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS (e.g., Ponatinib) SIL_Available->Consider_Analog No Validate_Analog Thoroughly Validate Analog IS Performance: - Co-elution - Matrix Effects - Recovery - Accuracy & Precision Consider_Analog->Validate_Analog Use_Analog Use Validated Structural Analog IS Validate_Analog->Use_Analog

Caption: Decision tree for internal standard selection.

Conclusion

Based on the available data, Acalabrutinib-d4 demonstrates excellent performance as a stable isotope-labeled internal standard for the quantification of Acalabrutinib in human plasma, providing high accuracy and precision. The use of a structural analog, ponatinib, also yields acceptable performance for in vitro assays, though a direct comparison of recovery and matrix effects is not available.

For regulated bioanalytical studies, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended to ensure the highest data quality. However, in situations where a SIL-IS is not feasible, a thoroughly validated structural analog can be a suitable alternative, provided that its performance characteristics are rigorously evaluated. The choice of internal standard should always be justified by comprehensive validation data to ensure the reliability of the bioanalytical method.

References

Cross-Validation of Acalabrutinib Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and accuracy of Acalabrutinib quantification across different laboratories is paramount for reliable clinical and preclinical data. This guide provides a comparative overview of various validated bioanalytical methods for Acalabrutinib, summarizing their performance data and detailing their experimental protocols.

Comparative Performance of Acalabrutinib Assays

The following table summarizes the key performance characteristics of different analytical methods for Acalabrutinib quantification. The data is compiled from various studies, each representing a distinct, validated laboratory method. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter Method 1 (RP-HPLC) [1]Method 2 (UPLC-MS/MS) [2]Method 3 (HPLC) [3]Method 4 (LC-MS/MS) [4]Method 5 (RP-HPLC) [5]
Linearity Range 50-3000 ng/mL1-3000 ng/mL12.5-75 µg/mL5.000-1600 ng/mL6-14 µg/mL
Precision (%RSD) < 5%Inter-day: -1.00% to 8.36%Intra-day: -2.87% to 4.11%< 2%Within acceptable limits (USFDA)Not explicitly stated
Accuracy (% Recovery) > 90%Not explicitly stated as % recovery99.81%Within acceptable limits (USFDA)Within limits (ICH)
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mL1.236 µg/mL5.000 ng/mLNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.408 µg/mLNot explicitly statedNot explicitly stated
Internal Standard NifedipineDeuterated analogsNot explicitly statedDeuterated analogsNot explicitly stated
Biological Matrix Human PlasmaHuman Liver MicrosomesPharmaceutical Dosage FormHuman PlasmaBulk Drugs & Pharmaceutical Dosage Form

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of an assay. Below are summarized protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method[1][3][5]

This method is widely used for the quantification of Acalabrutinib in both bulk drug form and human plasma.

  • Sample Preparation (Plasma): Liquid-liquid extraction is a common technique. For instance, plasma samples can be extracted using a mixture of diethyl ether and methanol (B129727) (50:50 v/v).[1]

  • Chromatographic Separation:

    • Stationary Phase: A C18 column is typically used (e.g., KNAUER Eurospher II C18, 250 × 4.6 mm, 5µm).[1]

    • Mobile Phase: A mixture of organic solvents and an acidic buffer is employed. An example composition is methanol, acetonitrile (B52724), and 0.1% orthophosphoric acid in a ratio of 45:35:20 (v/v/v).[1] Another mobile phase composition consists of 10mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.76) and 0.1% formic acid in acetonitrile (90:10).[3]

    • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[3]

  • Detection: A Photodiode Array (PDA) detector is commonly used, with the detection wavelength set around 254 nm.[3]

  • Internal Standard: Nifedipine is a suitable internal standard for plasma samples.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method[2][4]

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.

  • Sample Preparation (Plasma): Liquid-liquid extraction with methyl tertiary butyl ether (TBME) has been shown to be effective and reproducible.[4]

  • Chromatographic Separation:

    • Stationary Phase: A C18 column, such as the Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm), is suitable.[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate (B1220265) in 0.1% formic acid) is common. A typical composition is 65:35 (v/v) acetonitrile to buffer.[4]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[4]

  • Detection: A tandem mass spectrometer is used for detection, which provides high specificity. Deuterated analogs of Acalabrutinib and its active metabolite are recommended as internal standards to ensure accurate quantification.[4]

Visualizing the Assay Validation Workflow

The following diagram illustrates a generalized workflow for the validation of a bioanalytical method for Acalabrutinib, a crucial step before any inter-laboratory cross-validation can be considered.

Acalabrutinib Assay Validation Workflow cluster_0 Method Development cluster_2 Cross-Validation (Inter-Laboratory) dev_start Define Assay Requirements dev_opt Optimize Chromatographic Conditions dev_start->dev_opt dev_sample Develop Sample Preparation Protocol dev_opt->dev_sample dev_is Select Internal Standard dev_sample->dev_is val_spec Specificity & Selectivity dev_is->val_spec To Validation val_lin Linearity & Range val_prec Precision (Intra- & Inter-day) val_acc Accuracy & Recovery val_stab Stability Studies val_loq LOD & LOQ Determination cross_protocol Standardize Protocol val_loq->cross_protocol To Cross-Validation cross_samples Analyze Blinded Samples cross_protocol->cross_samples cross_compare Compare Results cross_samples->cross_compare

References

Acalabrutinib Quantification: A Comparative Analysis of Accuracy and Precision with Acalabrutinib-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Acalabrutinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the analytical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Acalabrutinib-d3 as a stable isotope-labeled internal standard against alternative reversed-phase high-performance liquid chromatography (RP-HPLC) methods.

The use of a deuterated internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variations in instrument response. This guide presents supporting experimental data to highlight the superior accuracy and precision of this method.

Comparative Analysis of Quantitative Data

The following table summarizes the key validation parameters for the quantification of Acalabrutinib using an LC-MS/MS method with this compound as an internal standard, alongside data from alternative RP-HPLC methods.

ParameterLC-MS/MS with this compoundRP-HPLC Method 1RP-HPLC Method 2
Linearity Range 5.000 - 1600 ng/mL[1]50 - 3000 ng/mL[2]12.5 - 75 µg/mL[3]
Correlation Coefficient (r²) > 0.99[1]> 0.999[2]0.999[3]
Lower Limit of Quantification (LLOQ) 5.000 ng/mL[1]50 ng/mL[2]1.236 µg/mL[3]
Intra-day Precision (%RSD) Not explicitly stated, but within acceptable limits[4]0.39 - 0.94[2]< 2%[3]
Inter-day Precision (%RSD) Not explicitly stated, but within acceptable limits[4]0.27 - 0.82[2]< 2%[3]
Intra-day Accuracy (% Recovery) Not explicitly stated, but within acceptable limits[4]98.39 - 99.80[2]Not explicitly stated
Inter-day Accuracy (% Recovery) Not explicitly stated, but within acceptable limits[4]97.93 - 100.08[2]99.81%[3]
Mean Recovery (%) Not explicitly stated84.67 - 93.36[2]99.81%[3]

Experimental Protocols

LC-MS/MS Method with this compound

A simple, specific, selective, and accurate bioanalytical method was developed for the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma.[1][4]

  • Sample Preparation: Liquid-liquid extraction was employed to extract the analytes and the internal standard (this compound) from human plasma using methyl tertiary butyl ether (TBME).[1][4]

  • Chromatographic Separation: The separation was achieved on a Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm). The mobile phase consisted of a mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid buffer (65:35, v/v) at a flow rate of 1 mL/min.[1]

  • Mass Spectrometric Detection: A mass spectrometer was operated in positive ion mode. Quantification was performed using Multiple Reaction Monitoring (MRM) mode.[4] The precursor to product ion transitions monitored were m/z 466.1→372.1 for Acalabrutinib and m/z 470.1→376.1 for this compound (IS-1).[4]

Alternative RP-HPLC Method

A simple, sensitive, accurate, and precise RP-HPLC method was developed for the estimation of Acalabrutinib in plasma.[2]

  • Sample Preparation: Liquid-liquid extraction was used for the extraction of the drug from spiked plasma.[2]

  • Chromatographic Separation: Isocratic elution was performed using a suitable mobile phase with a flow rate of 0.9 mL/min. Acalabrutinib and the internal standard (nifedipine) were separated at 4.6 min and 6.8 min, respectively.[2]

  • Detection: The detection wavelength was not explicitly stated in the provided summary.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction (TBME) add_is->lle evap Evaporate & Reconstitute lle->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant btk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation, Survival, Adhesion NFkB->Proliferation Transcription Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

References

Assessing the Linearity of Acalabrutinib Assays with a Deuterated Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and linear bioanalytical method is fundamental for the accurate quantification of therapeutics like Acalabrutinib (B560132). This guide provides a comprehensive overview of assessing the linearity of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Acalabrutinib, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as Acalabrutinib-d4, is a widely accepted practice to account for variability during sample preparation and analysis.[1][2][3]

This document outlines a representative experimental protocol, presents expected performance data, and visualizes the underlying signaling pathway and experimental workflow. The methodologies and acceptance criteria are based on established regulatory guidelines from the FDA and EMA for bioanalytical method validation.[4][5][6][7][8]

Comparative Linearity Performance

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. An assay is considered linear when the plot of the response (peak area ratio of the analyte to the internal standard) versus concentration is a straight line. The following table summarizes typical data from a linearity assessment of an Acalabrutinib assay.

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
5.05.1102.03.5
10.09.898.02.8
50.051.5103.01.9
200.0197.098.51.5
800.0808.0101.01.2
1200.01182.098.51.8
1600.01616.0101.02.1
Linear Range 5.0 - 1600 ng/mL
Correlation Coefficient (r²) >0.99

This data is representative and based on published methodologies.[2][9] Actual results may vary based on specific instrumentation and laboratory conditions.

Experimental Protocol for Linearity Assessment

This section details a typical protocol for the quantification of Acalabrutinib in human plasma using LC-MS/MS with Acalabrutinib-d4 as an internal standard.

1. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare stock solutions of Acalabrutinib and Acalabrutinib-d4 (IS) in a suitable organic solvent like DMSO or methanol.[1]

  • Prepare a series of working solutions of Acalabrutinib by serial dilution of the stock solution.

  • Spike blank human plasma with the Acalabrutinib working solutions to create calibration standards at a minimum of six to eight non-zero concentration levels.

  • Similarly, prepare quality control (QC) samples at a minimum of four levels: lower limit of quantification (LLOQ), low, medium, and high concentrations.

2. Sample Extraction:

  • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard working solution.

  • Employ a liquid-liquid extraction (LLE) procedure by adding 2.5 mL of methyl tertiary butyl ether (TBME).[1][3]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.[3]

3. LC-MS/MS Conditions:

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for Acalabrutinib and Acalabrutinib-d4.

Visualizing the Process and Pathway

To better understand the experimental and biological context, the following diagrams illustrate the linearity assessment workflow and the signaling pathway of Acalabrutinib.

Linearity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_eval Evaluation Stock Stock Solutions (Acalabrutinib & IS) Spike Spike Blank Plasma (Calibration Standards & QCs) Stock->Spike Dilute Extract Liquid-Liquid Extraction (Isolate Analytes) Spike->Extract Process Recon Reconstitute in Mobile Phase Extract->Recon Inject Inject into LC-MS/MS Recon->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate Peak Area Ratios Integrate->Calculate Plot Plot Response vs. Concentration Calculate->Plot Regress Perform Linear Regression (y=mx+c) Plot->Regress Assess Assess Linearity (r², Accuracy, Precision) Regress->Assess BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3_DAG IP3 & DAG Production PLCG2->IP3_DAG Cleaves PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription Cellular_Response B-Cell Proliferation, Survival & Adhesion Transcription->Cellular_Response Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits

References

Acalabrutinib Bioanalysis: A Comparative Guide to Internal Standard Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of the inter-day and intra-day precision for the quantification of Acalabrutinib (B560132) using its deuterated analogue, Acalabrutinib-d3, and other alternative internal standards.

The data presented herein is compiled from published studies, offering a clear comparison of performance to aid in the selection of the most suitable internal standard for your research needs.

Precision in Bioanalysis: A Side-by-Side Comparison

The precision of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage coefficient of variation (%CV). For the quantification of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in biological matrices, the use of a stable isotope-labeled internal standard, such as this compound (or its commonly used variant Acalabrutinib-d4), is often the preferred approach due to its ability to mimic the analyte during sample preparation and analysis, thereby compensating for variability.

The following table summarizes the inter-day and intra-day precision data from various studies employing different internal standards for Acalabrutinib quantification.

Internal StandardAnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)
Acalabrutinib-d4 [1][2][3]AcalabrutinibLLOQ QC, LQC, MQC-1, MQC-2, HQC1.43 - 4.461.59 - 6.39
Nifedipine [4]AcalabrutinibLQC, MQC, HQC0.39 - 0.940.27 - 0.82
Bosutinib [5]AcalabrutinibLLOQ, LQC, MQC, HQC≤9.0≤9.0

LLOQ QC: Lower Limit of Quantification Quality Control, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

As the data indicates, methods employing both deuterated and alternative internal standards can achieve a high degree of precision, with %CV values generally falling well within the acceptable limits set by regulatory guidelines. The use of a deuterated internal standard like Acalabrutinib-d4 is advantageous as it co-elutes with the analyte and behaves similarly during ionization, which can lead to more effective correction for matrix effects and other sources of variability.[1][2]

Experimental Methodologies

The precision data presented above is derived from validated bioanalytical methods. The general workflow for such an analysis is depicted below. Detailed experimental protocols from the cited studies are summarized here to provide context for the data.

Method Using Acalabrutinib-d4 as Internal Standard[1][2][3]
  • Sample Preparation: Protein precipitation of plasma samples followed by liquid-liquid extraction.

  • Chromatography: Reversed-phase liquid chromatography (LC) is employed to separate Acalabrutinib from other plasma components.

  • Detection: Tandem mass spectrometry (MS/MS) is used for the sensitive and selective detection of Acalabrutinib and its deuterated internal standard.

Method Using Nifedipine as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction is used to isolate Acalabrutinib and the internal standard from the plasma matrix.[4]

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is utilized for separation.[4]

  • Detection: UV detection is employed for the quantification of the analytes.[4]

Method Using Bosutinib as Internal Standard[5]
  • Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is performed.[5]

  • Chromatography: Ultra-performance liquid chromatography (UPLC) is used for rapid separation.[5]

  • Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity.[5]

Visualizing the Bioanalytical Workflow

To illustrate the typical experimental process for quantifying Acalabrutinib in a biological matrix using a stable isotope-labeled internal standard, the following workflow diagram is provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Add Internal Standard Extract Protein Precipitation / LLE Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Bioanalytical workflow for Acalabrutinib quantification.

References

A Comparative Guide to Internal Standards in Acalabrutinib Analysis: A Focus on the Limitations of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Acalabrutinib (B560132), a potent Bruton's tyrosine kinase (BTK) inhibitor, in biological matrices is paramount for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of Acalabrutinib (Acalabrutinib-d4), is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The core principle behind this strategy is that the SIL-IS will mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects. However, while advantageous, the use of deuterated standards is not without its limitations. This guide provides an objective comparison of deuterated standards with a non-isotopically labeled alternative, Ponatinib, for Acalabrutinib analysis, supported by experimental data from published studies.

Key Limitations of Deuterated Internal Standards

The primary challenges associated with deuterated internal standards stem from the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H), which can lead to:

  • Isotopic Effects: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule. This "deuterium isotope effect" can manifest as a chromatographic shift, where the deuterated standard has a slightly different retention time than the native analyte.[1] This can be problematic in complex biological samples, as even a minor shift can expose the analyte and the internal standard to different matrix environments, leading to differential ion suppression or enhancement and compromising analytical accuracy.[2]

  • Metabolic Switching: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can sometimes lead to a phenomenon known as "metabolic switching," where the metabolic pathway of the deuterated standard is altered compared to the parent drug.[3][4] If the deuterated position is a site of metabolism for Acalabrutinib, the rate of metabolism for the standard could be slower, leading to an inaccurate representation of the analyte's behavior and quantification.

  • In-Source Instability and H/D Exchange: Deuterated compounds can sometimes exhibit instability in the mass spectrometer's ion source or undergo back-exchange of deuterium for hydrogen from the solvent or matrix.[5] This can lead to a loss of the isotopic label and the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration of Acalabrutinib.

Performance Comparison of Internal Standards for Acalabrutinib Analysis

ParameterDeuterated Acalabrutinib (Acalabrutinib-d4)Ponatinib (Analog Internal Standard)Key Findings & References
Linearity (ng/mL) 5.045 - 1600.000 (r² > 0.99)1 - 3000 (r² not specified, but linear)Both standards demonstrate good linearity over a clinically relevant concentration range.[6][7]
Mean Recovery (%) 82.50 - 92.7599.17 ± 1.93Ponatinib showed slightly higher and potentially more consistent recovery in the cited study.[6][7]
Matrix Effect (%) IS normalized matrix factors: 0.97 - 1.0699.63 ± 2.98Both internal standards effectively compensated for matrix effects in their respective validated methods.[6][7]
Intra-day Precision (%CV) 1.43 - 4.46-2.87 to 4.11 (reported as % accuracy)Both methods show excellent intra-day precision, well within regulatory acceptance criteria.[6][7]
Inter-day Precision (%CV) 1.59 - 6.39-1.00 to 8.36 (reported as % accuracy)Both methods demonstrate acceptable inter-day precision.[6][7]

Experimental Protocols

Method 1: Acalabrutinib Analysis using Deuterated Internal Standard (Acalabrutinib-d4)

This protocol is summarized from a validated LC-MS/MS method for the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma.[6][8]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (Acalabrutinib-d4).

  • Vortex mix the sample.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 10 minutes at 2000 rpm.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu LC-20AD

  • Mass Spectrometer: AB SCIEX API-4500

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1

    • Acalabrutinib-d4 (IS): m/z 470.1 → 376.1

Method 2: Acalabrutinib Analysis using Ponatinib as an Internal Standard

This protocol is based on a validated UPLC-MS/MS method for characterizing the in vitro metabolic stability of Acalabrutinib.[7]

1. Sample Preparation (Protein Precipitation):

  • To a sample containing Acalabrutinib (e.g., from an in vitro incubation), add a fixed amount of Ponatinib internal standard solution.

  • Precipitate proteins by adding an appropriate volume of organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • UPLC System: Not specified, but a UPLC system is required.

  • Mass Spectrometer: Not specified, but a tandem mass spectrometer is required.

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)

  • Mobile Phase: Isocratic elution with 15% 0.1% formic acid in water and 85% acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Run Time: 1 minute

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Acalabrutinib: Not explicitly stated, but would be similar to the above method.

    • Ponatinib (IS): Not explicitly stated, but would be optimized for this compound.

Visualizing Acalabrutinib's Mechanism of Action and Analytical Workflow

To provide a clearer understanding of the context of Acalabrutinib analysis, the following diagrams illustrate its signaling pathway and a typical bioanalytical workflow.

Acalabrutinib_Signaling_Pathway cluster_BCR B-Cell Receptor (BCR) Activation cluster_downstream Downstream Signaling BCR BCR SYK SYK BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Cell_Response B-Cell Proliferation, Trafficking, and Survival IP3->Cell_Response NFkB NF-κB DAG->NFkB NFkB->Cell_Response

Caption: Acalabrutinib's mechanism of action via BTK inhibition.

Bioanalytical_Workflow cluster_IS Internal Standard Choice Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Sample Preparation (LLE or PPT) Spike_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Deuterated Deuterated Standard (Acalabrutinib-d4) Deuterated->Spike_IS Analog Analog Standard (Ponatinib) Analog->Spike_IS

Caption: General workflow for Acalabrutinib bioanalysis.

Conclusion and Recommendations

The use of deuterated internal standards, such as Acalabrutinib-d4, is a well-established and validated approach for the bioanalysis of Acalabrutinib.[6][8] These standards generally provide good accuracy and precision. However, researchers should be aware of the potential limitations, including isotopic effects leading to chromatographic shifts and the theoretical risk of metabolic switching.

In situations where issues with a deuterated standard are suspected or encountered, or for de novo method development, a non-isotopically labeled analog internal standard like Ponatinib presents a viable alternative.[7] The validation data for Ponatinib demonstrates excellent recovery and minimal matrix effects, making it a suitable choice.

Ultimately, the choice of internal standard should be based on a thorough method validation that assesses linearity, accuracy, precision, recovery, and matrix effects. For deuterated standards, it is also prudent to carefully evaluate for co-elution with the analyte and to consider the potential for metabolic instability if the deuteration site is metabolically active. For analog standards, it is crucial to ensure that the compound's physicochemical properties are sufficiently similar to the analyte to provide reliable correction during analysis.

References

Comparative Recovery Analysis: Acalabrutinib and Acalabrutinib-d3 in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the recovery of an analyte and its corresponding internal standard is critical for the validation of bioanalytical methods. This guide provides a comparative overview of the recovery of Acalabrutinib (B560132), a Bruton's tyrosine kinase (BTK) inhibitor, and its deuterated analog, Acalabrutinib-d3, often utilized as an internal standard in pharmacokinetic studies. The data presented is derived from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous estimation of Acalabrutinib and its active metabolite in human plasma.

Data Summary of Recovery

The following table summarizes the percentage recovery of Acalabrutinib and its deuterated internal standard (IS) from human plasma. The data demonstrates consistent and high recovery for both the analyte and the internal standard, which is a crucial aspect of a reliable bioanalytical assay. Deuterated analogs are preferred as internal standards because they exhibit similar extraction, separation, and ionization properties to the analyte, ensuring accurate quantification.[1]

CompoundQuality Control LevelMean Area Response (Extracted Samples)Mean Area Response (Aqueous Samples)% Recovery
Acalabrutinib LQC--92.75%
MQC-2--82.50%
HQC--83.31%
This compound (IS) ---93.55%

Data extracted from a study on the simultaneous estimation of acalabrutinib and its active metabolite in human plasma.[1] LQC: Low Quality Control, MQC-2: Medium Quality Control 2, HQC: High Quality Control. The mean area responses were not individually provided in the source material, but were used to calculate the final % recovery.

Experimental Protocol: Liquid-Liquid Extraction

The recovery of Acalabrutinib and this compound was determined using a liquid-liquid extraction (LLE) technique. This method was chosen after other techniques such as protein precipitation and solid phase extraction (SPE) resulted in feeble, inconsistent, or low recovery.[1]

Materials and Reagents:

  • Human plasma

  • Acalabrutinib and this compound standards

  • Methyl tertiary butyl ether (TBME)

  • Other standard laboratory reagents

Procedure:

  • Sample Preparation: Spiked plasma samples containing Acalabrutinib at three quality control concentration levels (LQC, MQC-2, and HQC) and this compound as the internal standard were prepared.

  • Extraction: Liquid-liquid extraction was performed on the plasma samples using methyl tertiary butyl ether (TBME) as the extraction solvent.

  • Analysis: The extracted samples were analyzed by a validated LC-MS/MS method.

  • Calculation of Recovery: The percentage recovery was calculated by comparing the mean peak area response of the extracted samples to the mean peak area response of unextracted (aqueous) samples containing the same concentration of the analytes.

The use of TBME for the LLE was found to provide reproducible recovery and an acceptable response for both the analyte and the internal standard.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the extraction and quantification of Acalabrutinib, utilizing this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Human Plasma Sample spike Spike with Acalabrutinib & this compound (IS) plasma->spike add_tbme Add Methyl Tertiary Butyl Ether (TBME) spike->add_tbme vortex Vortex Mix add_tbme->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (Peak Area Response) lcms->data calc Calculate % Recovery data->calc

Caption: Bioanalytical workflow for Acalabrutinib recovery assessment.

Signaling Pathway Context

Acalabrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By covalently binding to BTK, Acalabrutinib inhibits the downstream signaling that leads to B-cell proliferation, trafficking, and adhesion.[1] This mechanism of action is central to its therapeutic effect in treating B-cell malignancies.

The following diagram illustrates the simplified signaling pathway affected by Acalabrutinib.

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., CD86, CD69 activation) BTK->Downstream activates Proliferation B-Cell Proliferation, Trafficking, Adhesion Downstream->Proliferation leads to Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

References

The Gold Standard for Acalabrutinib Quantification: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification of Acalabrutinib (B560132), the choice of an internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison, supported by experimental data, on the benefits of employing a stable isotope-labeled (SIL) internal standard for the bioanalysis of Acalabrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.

The use of a SIL internal standard, typically a deuterated form of Acalabrutinib (e.g., Acalabrutinib-d4), has become the preferred method in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for its ability to mimic the analyte of interest throughout the analytical process. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation and matrix effects, leading to more robust and accurate quantification compared to other alternatives like structural analogs.

Mitigating Matrix Effects and Enhancing Precision

One of the most significant advantages of using a SIL internal standard is its ability to compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[1] Biological matrices such as plasma are complex and can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. Because a SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects.[2] By calculating the peak area ratio of the analyte to the SIL internal standard, these variations can be effectively normalized, resulting in higher precision and accuracy.

In contrast, a structural analog internal standard, while being chemically similar, may have different retention times, extraction recoveries, and ionization efficiencies.[3] This can lead to differential matrix effects between the analyte and the internal standard, compromising the reliability of the quantitative results. While structural analogs can be used, they require more extensive validation to ensure they are not affected differently by the matrix than the analyte.[2]

Comparative Analysis of Internal Standard Performance

The following table summarizes the key performance characteristics of bioanalytical methods for Acalabrutinib, highlighting the advantages of using a SIL internal standard.

ParameterMethod with SIL Internal Standard (Acalabrutinib-d4)Method with Structural Analog Internal StandardMethod without Internal Standard
Matrix Effect Minimized due to co-elution and similar ionizationPotential for significant and variable matrix effectsHigh susceptibility to matrix effects
Precision (%CV) Typically < 15% (Inter- and Intra-day)[4]May exceed 15%, requiring extensive optimizationHighly variable and often unacceptable for regulated bioanalysis
Accuracy (%Bias) Typically within ±15% of the nominal concentration[4]May exhibit significant bias due to differential recovery and matrix effectsProne to significant and unpredictable inaccuracies
Recovery Consistent and comparable between analyte and ISCan differ significantly, leading to quantification errorsNot applicable
Linearity (r²) Consistently > 0.99[5]May be more difficult to achieve a high correlationOften poor due to uncompensated variability
Overall Reliability High, considered the "gold standard"Moderate, requires careful validation and justificationLow, not suitable for pharmacokinetic or clinical studies

Experimental Protocols for Acalabrutinib Quantification

A robust and validated LC-MS/MS method is essential for the accurate quantification of Acalabrutinib in biological matrices. The following is a representative experimental protocol employing a stable isotope-labeled internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of human plasma sample, add 25 µL of Acalabrutinib-d4 internal standard solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4]

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.[5]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: Shimadzu LC-20AD or equivalent[4]

  • Mass Spectrometer: AB SCIEX API-4500 or equivalent[4]

  • Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) or equivalent[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid buffer (e.g., 65:35, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 15 µL[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[4]

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1[4]

    • Acalabrutinib-d4 (IS): m/z 470.1 → 376.1[4]

Visualizing the Mechanism and Workflow

To better understand the context of Acalabrutinib analysis, the following diagrams illustrate its signaling pathway and the experimental workflow for its quantification.

Acalabrutinib_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalent Inhibition IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK) IP3_DAG->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibition

Caption: Acalabrutinib's mechanism of action in the BTK signaling pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Acalabrutinib-d4 (IS) Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Acalabrutinib quantification using a SIL-IS.

Conclusion

The use of a stable isotope-labeled internal standard, such as Acalabrutinib-d4, is unequivocally the superior choice for the quantitative bioanalysis of Acalabrutinib. Its ability to effectively compensate for matrix effects and variability in sample processing ensures the highest level of accuracy, precision, and reliability. For researchers and drug development professionals, adopting this "gold standard" approach is crucial for generating high-quality data in pharmacokinetic, toxicokinetic, and clinical studies, ultimately contributing to a more thorough understanding of Acalabrutinib's behavior in biological systems.

References

Navigating Regulatory Landscapes: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical component of successful drug development. The selection of an appropriate internal standard (IS) is paramount to achieving accurate and reliable data that meets stringent regulatory expectations. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and aligned with current regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

The use of an internal standard in quantitative bioanalysis is a well-established practice to correct for variability during sample processing and analysis.[1] Regulatory bodies, including the FDA, have largely harmonized their recommendations for bioanalytical method validation under the ICH M10 guideline.[1][2][3] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated internal standard, particularly for methods employing mass spectrometric detection.[1][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][5] This near-identical structure ensures that the SIL-IS co-elutes and experiences similar ionization effects as the analyte, making it the ideal tool for compensating for matrix effects and variability in extraction recovery.[1][6][7]

Comparison of Internal Standard Performance

The choice of an internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options, such as structural analogs and ¹³C-labeled standards, is crucial. The following tables summarize key performance data from representative studies.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[8]
Key Performance CharacteristicDeuterated ISStructural Analog IS
Accuracy HighModerate to High
Precision HighModerate
Matrix Effect Compensation ExcellentVariable
Cost HigherLower
Availability May require custom synthesisOften commercially available
This table provides a general comparison of key performance characteristics.

Regulatory Expectations: FDA and ICH M10

The ICH M10 guideline, adopted by the FDA, provides a harmonized framework for bioanalytical method validation.[4] When using deuterated internal standards, the guidelines emphasize several key considerations:

  • Isotopic Purity: The deuterated IS should have a high degree of isotopic purity to prevent its contribution to the analyte signal.

  • Absence of Isotope Effect: The deuterium (B1214612) labeling should not alter the physicochemical properties of the molecule to an extent that it behaves differently from the analyte during sample processing and analysis.

  • Stability of the Label: The deuterium atoms should be stable and not exchange with protons from the surrounding environment.

The FDA also provides guidance on evaluating internal standard responses during chromatographic bioanalysis to ensure data accuracy.[9][10] The agency recommends monitoring IS response variability and investigating any significant deviations that could impact the reliability of the analyte concentration measurements.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in the evaluation of internal standard performance.

Protocol 1: Bioanalytical Method Validation Using a Deuterated Internal Standard

Objective: To validate a bioanalytical method for the quantification of an analyte in a biological matrix using a deuterated internal standard, in accordance with ICH M10 guidelines.

Materials:

  • Analyte reference standard

  • Deuterated internal standard

  • Control biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents, reagents, and consumables for LC-MS/MS analysis

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent.

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

    • Prepare a working solution of the deuterated IS at a constant concentration to be added to all samples.

  • Preparation of Calibration Standards and QC Samples:

    • Spike the appropriate working solutions of the analyte into the control biological matrix to prepare calibration standards at a minimum of six concentration levels.

    • Prepare QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high).

    • Add the deuterated IS working solution to each calibration standard and QC sample.

  • Sample Extraction:

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated IS.

  • Data Analysis and Performance Evaluation:

    • Selectivity: Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.[4][8]

    • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

    • Accuracy and Precision: Determine the intra- and inter-assay accuracy (% bias) and precision (%CV) for each QC level. Acceptance criteria are typically ±15% (±20% for LLOQ).[8]

    • Matrix Effect: Evaluate the suppressive or enhancing effect of the matrix on the ionization of the analyte and the deuterated IS. The CV of the IS-normalized matrix factor should be ≤15%.[4][8][12]

    • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[12]

Protocol 2: Comparative Evaluation of Deuterated vs. Structural Analog Internal Standards

Objective: To compare the performance of a deuterated internal standard with a structural analog internal standard for the quantification of an analyte in a biological matrix.

Methodology:

  • Follow the procedures outlined in Protocol 1.

  • Prepare two separate sets of calibration standards and QC samples.

  • To one set, add the deuterated internal standard working solution.

  • To the second set, add the structural analog internal standard working solution.

  • Perform sample extraction and LC-MS/MS analysis on both sets of samples.

  • Analyze and compare the performance parameters (accuracy, precision, matrix effect) for both internal standards as described in Protocol 1.

Visualizing the Workflow

Diagrams can effectively illustrate complex processes. The following diagrams, generated using Graphviz (DOT language), depict the bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: Bioanalytical method workflow for quantitative analysis.

Caption: Decision tree for internal standard selection.

References

Safety Operating Guide

Personal protective equipment for handling Acalabrutinib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Acalabrutinib-d3. As a deuterated analog of Acalabrutinib, a potent kinase inhibitor, this compound should be handled with the same precautions as a cytotoxic compound.[1][2][3] Adherence to these procedural steps is essential to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[2][4] Due to its potential hazards, a comprehensive PPE strategy is mandatory.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications & Use
Hand Protection Double GlovesWear two pairs of chemotherapy-rated nitrile gloves.[2] Change gloves immediately if contaminated or every 30-60 minutes during prolonged handling.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[2][5] Cuffs should be tucked under the outer pair of gloves.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powdered form of the compound, especially during weighing or when aerosols may be generated.[4][5]
Eye and Face Protection Safety Goggles and Face ShieldUse tightly sealed safety goggles and a full-face shield to protect against splashes and airborne particles.[2][4]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the handling area.

II. Safe Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure risk.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon arrival.

    • Don appropriate PPE (at a minimum, single-use gloves and a lab coat) before opening the shipping container in a designated receiving area.

    • Carefully wipe the exterior of the primary container with a suitable deactivating agent (e.g., 70% isopropyl alcohol) before transferring it to the designated storage area.

  • Storage:

    • Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials.

    • The storage area should be restricted to authorized personnel.

  • Preparation and Weighing (in a Containment Ventilated Enclosure):

    • All handling of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.[5]

    • Don full PPE as outlined in the table above.

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, decontaminate them thoroughly after use.

    • Handle the powder gently to minimize dust generation.

  • Dissolution and Aliquoting:

    • Perform dissolution and aliquoting procedures within the BSC or CVE.

    • Use a closed system for any transfers of the dissolved compound to minimize the risk of spills and aerosol generation.

    • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

III. Spill Management and Disposal Plan

Prompt and correct response to spills is critical. A well-defined disposal plan ensures that contaminated materials are handled safely.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Put on the full recommended PPE, including respiratory protection, before re-entering the area.

  • Containment: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a deactivating agent (e.g., sodium hypochlorite (B82951) solution), followed by a rinse with water.

  • Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Waste Disposal:

  • All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, weigh boats, and cleaning materials, must be disposed of as cytotoxic waste.[6]

  • Place all contaminated waste in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Dispose of cytotoxic waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6][7]

IV. Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Don Full PPE (Double Gloves, Gown, N95, Goggles, Face Shield) B Enter Designated Handling Area (e.g., BSC or CVE) A->B Proceed to C Weigh Powdered this compound B->C Begin D Dissolve and Aliquot C->D After weighing E Decontaminate Work Surfaces & Equipment D->E After handling F Dispose of all waste as Cytotoxic Waste E->F Following decontamination G Doff PPE in designated area F->G Final Step

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.